The Orthogonal Shift: A Technical Guide to the Bioisosteric Replacement of Trifluoromethyl with Trifluoromethoxy Groups
Executive Summary In medicinal chemistry, the transition from a trifluoromethyl (-CF₃) to a trifluoromethoxy (-OCF₃) group is rarely a simple "plug-and-play" substitution. It is a strategic maneuver used to modulate lipo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the transition from a trifluoromethyl (-CF₃) to a trifluoromethoxy (-OCF₃) group is rarely a simple "plug-and-play" substitution. It is a strategic maneuver used to modulate lipophilicity, alter electronic vectors, and, most critically, exploit unique conformational biases. While -CF₃ is a rotationally symmetric "propeller," -OCF₃ acts as a conformational "gatekeeper," often adopting an orthogonal orientation relative to the aromatic plane. This guide provides the technical framework for executing this bioisosteric replacement, detailing the physicochemical rationale, synthetic pathways, and decision-making logic required for high-impact drug design.
Part 1: Physicochemical Divergence
The decision to deploy -OCF₃ over -CF₃ should be driven by specific parameter optimization. While both are lipophilic and electron-withdrawing, their magnitudes and vectors differ significantly.
Comparative Parameter Table
The following data points are critical for QSAR modeling and lead optimization.
Parameter
Trifluoromethyl (-CF₃)
Trifluoromethoxy (-OCF₃)
Implication for Drug Design
Hammett Constant ()
0.54
0.35
-OCF₃ is less electron-withdrawing.[1] It deactivates the ring less than -CF₃, affecting pKa of nearby basic centers.
Hansch Lipophilicity ()
0.88
1.04
-OCF₃ is more lipophilic.[1][2][3][4][5] Use it to penetrate the BBB or fill large hydrophobic pockets, but beware of "molecular obesity" (solubility issues).
Dipole Moment
~2.6 D
~2.4 D
Similar magnitude, but the vector is altered by the oxygen linker.
Metabolic Stability
High
High
Both block CYP450 oxidation at the point of attachment.
Conformation
Rotationally Symmetric
Orthogonal Bias
The Key Differentiator. -OCF₃ twists out of plane (approx. 90°).
The Conformational "Jack-in-the-Box"
The most overlooked aspect of -OCF₃ is its geometry.
The -CF₃ group attached directly to an arene rotates freely (low barrier), creating a spherical "exclusion zone" of electron density.
The -OCF₃ group prefers a conformation where the C-O-C bond angle forces the -CF₃ moiety to lie perpendicular to the aromatic ring.[3] This is due to the anomeric effect (hyperconjugation between the oxygen lone pair and the C-F
antibonding orbital) and steric repulsion.
Expert Insight: If your SAR suggests that a flat molecule is binding poorly because it lacks 3D character, swapping a para-CF₃ for a para-OCF₃ can induce a "twist" that better fills orthogonal hydrophobic clefts in the target protein.
Part 2: Decision Logic & Strategy
Before initiating synthesis, apply this logic flow to determine if the -OCF₃ replacement is viable.
Figure 1: Strategic decision tree for evaluating the bioisosteric replacement of -CF₃ with -OCF₃. Note the critical checkpoint regarding LogP headroom.
Part 3: Synthetic Methodologies
Introducing -OCF₃ is historically difficult due to the instability of the trifluoromethoxide anion (
), which rapidly decomposes to fluoride and difluorophosgene. Modern methods bypass this by using radical pathways or hypervalent iodine reagents.
This is the "Gold Standard" for late-stage functionalization of aryl stannanes or boronic acids. It avoids the harsh conditions of the Swarts reaction (
).
Mechanism: Oxidative cross-coupling involving a high-valent Ag(III)-CF3 species.
Reagents:
Substrate: Aryl stannane (
) or Aryl boronic acid ().
Reagent: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).
Mediator: Silver Triflate (AgOTf) or AgF.
Solvent: Acetone or Acetonitrile.
Step-by-Step Protocol (Self-Validating):
Preparation (Inert Atmosphere):
In a glovebox or under Argon, charge a flame-dried Schlenk tube with Aryl Stannane (1.0 equiv, e.g., 0.5 mmol) and Togni Reagent I (1.2 equiv).
Add AgOTf (2.0 equiv) and Selectfluor (1.2 equiv) if using the boronic acid pathway (oxidant required). Note: For stannanes, AgOTf alone often suffices as the mediator.
Add dry Acetone (0.1 M concentration).
Reaction:
Seal the tube and stir at room temperature for 2-4 hours.
Validation Check: Monitor by ¹⁹F NMR.[1][6][7] The Togni reagent signal (-40 ppm) should disappear, and a new signal for
should appear around -58 ppm . If the Togni signal persists, add 0.5 equiv more AgOTf.
Workup:
Dilute with diethyl ether. Filter through a celite pad to remove silver salts.
Concentrate in vacuo.
Purification: Flash column chromatography. Note: -OCF₃ compounds are non-polar; they often elute similarly to the parent hydrocarbon.
Synthetic Pathway Visualization
Figure 2: Mechanistic workflow for the Silver-mediated introduction of the trifluoromethoxy group.
The Swap: Early SAR studies on benzothiazoles compared -CF₃ analogues.
Outcome: The -OCF₃ variant (Riluzole) showed superior anticonvulsant properties. The increased lipophilicity (
+1.[4][5]04) facilitated Blood-Brain Barrier (BBB) penetration, while the electron-donating resonance effect of the oxygen (despite the withdrawing ) fine-tuned the pKa of the amine, optimizing receptor binding.
Sorafenib vs. Regorafenib (Kinase Inhibitors)
Context: While not a direct CF3
OCF3 swap (Regorafenib adds a Fluorine to Sorafenib), the principle of halogen modulation is relevant.
Relevance: In similar kinase scaffolds, replacing a core -CF₃ with -OCF₃ has been shown to alter the "hinge binding" region. The orthogonal twist of the -OCF₃ can force the inhibitor into a "Type II" conformation (inactive kinase binder) more effectively than the rotationally free -CF₃, improving selectivity.
References
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link
Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews. Link
Ngai, M. Y., et al. (2018). "Recent Advances in the Synthesis of Trifluoromethoxylated Arenes." Chemical Science. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
An In-depth Technical Guide to the Solubility of Aryl Guanidines in Water vs. Organic Solvents
Foreword: The Critical Role of Solubility in Aryl Guanidine Drug Development Aryl guanidines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active agents, from kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Solubility in Aryl Guanidine Drug Development
Aryl guanidines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active agents, from kinase inhibitors to DNA minor groove binders.[1][2] The guanidine group, a strong organic base, is typically protonated at physiological pH to form the stable guanidinium cation.[3][4] This cationic head confers a high degree of hydrophilicity, while the aryl moiety provides a lipophilic counterpoint and a scaffold for pharmacophoric decoration. This inherent amphipathic nature creates a complex solubility profile that is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] Understanding and optimizing the solubility of these molecules in both aqueous biological fluids and organic solvents used in synthesis and formulation is paramount for advancing a drug candidate from the bench to the clinic.[7][8][9]
This guide provides a detailed exploration of the physicochemical principles governing aryl guanidine solubility, outlines robust experimental methodologies for its accurate determination, and discusses the impact of structural modifications on this crucial property.
Part 1: Physicochemical Foundations of Aryl Guanidine Solubility
The solubility of an aryl guanidine is not a single value but a complex interplay of its intrinsic properties and its environment. The two primary structural components—the guanidinium cation and the aryl ring—dictate its behavior.
The Guanidinium Cation: The Hydrophilic Engine
Guanidine is one of the strongest organic bases in water, with a pKa of its conjugate acid (the guanidinium ion) around 13.6.[3][6] This exceptional basicity stems from the remarkable stability of the protonated form. Upon protonation, the positive charge is delocalized across the three nitrogen atoms through resonance, resulting in a planar, highly symmetric, and stable cation.[1][3][10]
This charge delocalization and the presence of multiple N-H donors facilitate extensive and strong hydrogen bonding with water molecules.[11][12][13] Water molecules can efficiently solvate the cation, leading to the high aqueous solubility of simple guanidinium salts.[3][12][14] Consequently, at physiological pH (~7.4), aryl guanidines exist almost exclusively in their protonated, water-soluble guanidinium form.[4]
The Aryl Moiety: The Lipophilic Anchor
The aryl portion of the molecule introduces nonpolar surface area, which is energetically unfavorable in the highly ordered hydrogen-bonding network of water. This lipophilicity counteracts the hydrophilic nature of the guanidinium group. The size and nature of the aryl system and its substituents are primary determinants of the molecule's overall solubility.
Substituent Effects: Electron-withdrawing or -donating groups on the aryl ring can subtly alter the pKa of the guanidine group and significantly impact the molecule's lipophilicity (LogP).[5][15] Adding nonpolar substituents (e.g., alkyl, halogen) will generally decrease aqueous solubility, whereas introducing polar groups (e.g., hydroxyl, amino) can enhance it.[16][17]
The pH-Solubility Profile
The solubility of ionizable compounds like aryl guanidines is strictly dependent on pH.[18] As strong bases, their aqueous solubility is typically high in acidic to neutral pH, where the highly soluble cationic form predominates. However, as the pH increases and approaches the pKa of the guanidinium group, the equilibrium shifts towards the neutral, free base form. This uncharged species is significantly less polar and thus substantially less soluble in water, which can lead to precipitation. Accurately determining the pH-solubility profile is therefore essential for predicting behavior in different regions of the gastrointestinal tract.[19][20]
Part 2: Experimental Determination of Solubility
In drug discovery and development, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic measurements.[21][22] The choice of method depends on the stage of research, with high-throughput kinetic assays dominating early discovery and more rigorous thermodynamic assays being essential for preclinical development.[8][19][23]
Kinetic Solubility: High-Throughput Screening for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[22][23] It is a measure of a compound's propensity to precipitate under non-equilibrium conditions and is well-suited for screening large numbers of compounds quickly.[19][23] Low kinetic solubility can be a red flag, leading to unreliable results in in-vitro assays and potential formulation challenges.[9][18]
The most common method for kinetic solubility is Turbidimetric Solubility Measurement .
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test aryl guanidine (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[7]
Serial Dilution: In a clear 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.
Addition to Aqueous Buffer: Using a liquid handler, rapidly add a small, fixed volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a separate microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[24]
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly rises above the background, indicating the onset of precipitation.[18]
Caption: Workflow for Kinetic Solubility by Nephelometry.
Thermodynamic Solubility: The Gold Standard for Development
Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase at a specific temperature and pH.[18][25] This is the "true" solubility and is a critical parameter for guiding formulation development and predicting in-vivo behavior.[20][22] The definitive method for this measurement is the Shake-Flask Method .
Compound Addition: Add an excess amount of the solid aryl guanidine (crystalline powder is preferred) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) in a sealed vial.[25] The excess solid ensures that a saturated solution is formed.
Equilibration: Agitate the vials (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period to allow the system to reach equilibrium.[24] This typically requires 24 to 72 hours; the exact time should be determined by measuring concentration at multiple time points (e.g., 24h, 48h, 72h) until the value plateaus.[26]
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[24][25]
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved aryl guanidine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.[7][24]
pH Verification: For aqueous measurements, the pH of the final saturated solution should be measured and reported, as it can be influenced by the dissolution of the basic compound.[25]
Caption: Workflow for Thermodynamic Solubility (Shake-Flask).
Part 3: Solubility Profiles in Aqueous and Organic Media
The dual nature of aryl guanidines results in dramatically different solubility profiles in aqueous versus organic solvents.
Aqueous Solubility
As discussed, aqueous solubility is high under acidic and neutral conditions due to the formation of the highly solvated guanidinium cation. For a drug to be considered "highly soluble" by the Biopharmaceutics Classification System (BCS), the highest therapeutic dose must be soluble in ≤250 mL of aqueous media over the pH range of 1.2–6.8.[26] Many aryl guanidines can meet this criterion, but it is highly dependent on the lipophilicity of the aryl substituent.
Organic Solvent Solubility
Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening. The behavior is governed by the principle of "like dissolves like."
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are effective at solvating both the guanidinium cation (through hydrogen bonding) and the aryl group. Solubility is generally good.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and are excellent at solvating cations. DMSO, in particular, is a universal solvent for many drug candidates and is often used for creating high-concentration stock solutions for HTS.[1][7] Solubility of aryl guanidines in these solvents is typically very high.
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the charged guanidinium group, leading to extremely poor solubility. The neutral free base form of the guanidine would be more soluble in these solvents, but isolating and handling the often unstable free base can be challenging.[27]
Data Summary: Representative Solubility of Aryl Guanidines
The following table provides an illustrative comparison of thermodynamic solubility for hypothetical aryl guanidine structures.
Compound
Structure
Aqueous Solubility (pH 7.4)
DMSO Solubility
Ethanol Solubility
A (Phenyl)
Phenyl-NH-C(=NH)NH₂
> 10 mg/mL (High)
> 100 mg/mL
~ 25 mg/mL
B (Naphthyl)
Naphthyl-NH-C(=NH)NH₂
~ 1 mg/mL (Moderate)
> 100 mg/mL
~ 10 mg/mL
C (Chloro-phenyl)
4-Cl-Phenyl-NH-C(=NH)NH₂
~ 2 mg/mL (Moderate)
> 100 mg/mL
~ 15 mg/mL
D (Boc-protected)
Phenyl-N(Boc)-C(=N-Boc)NH₂
< 0.01 mg/mL (Insoluble)
> 50 mg/mL
~ 5 mg/mL
Data are illustrative and intended for comparative purposes.
Key Insights from Data:
Increasing the size and lipophilicity of the aryl group (Compound B vs. A) decreases aqueous solubility.
The presence of protecting groups like Boc (Compound D) neutralizes the basic nitrogens, preventing protonation and drastically reducing aqueous solubility. This is a common observation during synthesis.[1]
Solubility in polar organic solvents like DMSO and ethanol remains high across the series, highlighting their utility in handling these compounds for experimental work.
The solubility of aryl guanidines is a tale of two moieties: the powerfully hydrophilic guanidinium cation and the tunable lipophilic aryl group. High aqueous solubility at physiological pH is a hallmark of this class, driven by the stable, charged guanidinium ion. However, this can be significantly modulated by the nature of the aryl substituent. In contrast, solubility in polar organic solvents like DMSO and alcohols is generally high, facilitating their use in discovery and development workflows. A thorough understanding of these principles, coupled with rigorous experimental evaluation using methods like the shake-flask and turbidimetric assays, is essential for any researcher working to translate the biological potential of aryl guanidines into successful therapeutic agents.
solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed. Retrieved from [Link]
Aqueous Solubility Assay. (n.d.). Bienta. Retrieved from [Link]
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]
Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures. (n.d.). RSC Publishing. Retrieved from [Link]
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017, August 30). New Journal of Chemistry. Retrieved from [Link]
Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. (2022, September 10). National Center for Biotechnology Information. Retrieved from [Link]
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]
Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Guanidinium solvents with exceptional hydrogen bond donating abilities. (2020, December 9). ResearchGate. Retrieved from [Link]
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021, June 8). ACS Publications. Retrieved from [Link]
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022, February 10). ACS Publications. Retrieved from [Link]
Guanidinium solvents with exceptional hydrogen bond donating abilities. (n.d.). RSC Publishing. Retrieved from [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). INEOS OPEN. Retrieved from [Link]
Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. (2025, February 4). National Center for Biotechnology Information. Retrieved from [Link]
Guanidine. (n.d.). Wikipedia. Retrieved from [Link]
Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations ... (2017, August 30). RSC Publishing. Retrieved from [Link]
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (n.d.). RSC Publishing. Retrieved from [Link]
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Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (n.d.). DSpace@MIT. Retrieved from [Link]
N-Arylation of Amidines and Guanidines: An Update. (2025, August 6). ResearchGate. Retrieved from [Link]
Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (2022, September 14). ACS Omega. Retrieved from [Link]
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An In-Depth Technical Guide to the Metabolic Stability of the Trifluoromethoxy Group in Drug Design
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispens...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its profound and often beneficial impact on a molecule's metabolic profile.[3][4] Historically, chemists have focused on its bioisosteric cousin, the trifluoromethyl (-CF3) group, to block metabolic hotspots.[1][5] However, the unique electronic and steric properties of the -OCF3 group offer a distinct and powerful approach to enhancing metabolic stability, a critical determinant of a drug's clinical success.
This guide provides an in-depth technical analysis of the metabolic stability of the trifluoromethoxy group. We will explore the physicochemical principles that govern its stability, dissect its known metabolic pathways, provide detailed protocols for its experimental evaluation, and review case studies of its successful application in approved pharmaceuticals. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the -OCF3 moiety in the design of more robust and efficacious therapeutics.
Physicochemical Foundations of Metabolic Resistance
The metabolic advantages conferred by the trifluoromethoxy group are not serendipitous; they are a direct consequence of its unique physicochemical properties, which stand in stark contrast to the more metabolically labile methoxy (-OCH3) group.
A. Bond Strength and Steric Hindrance: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4] This inherent strength makes the trifluoromethyl portion of the -OCF3 group exceptionally resistant to enzymatic cleavage, particularly the oxidative attacks catalyzed by Cytochrome P450 (CYP) enzymes.[6] Furthermore, the -OCF3 group presents greater steric bulk than a methoxy group, which can physically hinder the access of metabolizing enzymes to the ether oxygen and adjacent sites on the molecule.[6]
B. Electronic Effects and Lipophilicity: The trifluoromethoxy group is strongly electron-withdrawing and is one of the most lipophilic substituents used in drug design (Hansch-Leo π value of +1.04).[7] This high lipophilicity can enhance a molecule's ability to cross biological membranes, potentially improving bioavailability.[1][2] Electronically, the group's ability to pull electron density away from an attached aromatic ring can deactivate it towards oxidative metabolism, a common pathway for drug clearance.[6]
Table 1: Comparative Physicochemical Properties
Property
Methoxy (-OCH3)
Trifluoromethoxy (-OCF3)
Rationale for Increased Stability
Hansch-Leo π Value
-0.02
+1.04
Increased lipophilicity can alter protein binding and membrane permeability.
Electronic Effect
Electron-donating
Strongly electron-withdrawing
Deactivates aromatic rings, making them less susceptible to oxidative attack.
Steric Bulk
Smaller
Larger
Hinders enzymatic access to the metabolic site.
Key Metabolic Liability
O-dealkylation
Generally resistant
The high strength of the C-F bonds prevents CYP-mediated oxidation at the carbon.[8][9]
Metabolic Pathways: Stability and Potential Liabilities
While remarkably stable, the trifluoromethoxy group is not metabolically inert. Understanding its potential biotransformations is crucial for a comprehensive risk assessment of any new chemical entity.
The Dominant Trait: Resistance to O-Dealkylation
The primary metabolic advantage of the -OCF3 group over the -OCH3 group is its profound resistance to oxidative O-dealkylation. For a methoxy group, CYP enzymes readily oxidize the α-carbon, leading to the formation of an unstable hemiacetal that spontaneously decomposes to a phenol and formaldehyde. This pathway is effectively blocked for the -OCF3 group because the carbon atom lacks hydrogens and the C-F bonds are too strong for CYP-mediated oxidation.[8][9]
A Minor Pathway: CYP-Mediated Ipso-Substitution
In certain molecular contexts, the -OCF3 group can undergo a CYP-mediated oxidative displacement known as ipso-substitution.[8] This reaction does not involve cleavage of the C-F bonds but rather an electrophilic attack by the activated CYP heme-oxygen species on the carbon atom of the aromatic ring to which the -OCF3 group is attached. This results in the displacement of the entire trifluoromethoxy group and the formation of a hydroxylated metabolite (a phenol).[8][9] The resulting phenol can then be further metabolized, often through glucuronidation.[8][9] This pathway was identified for the c-Kit/VEGF-r inhibitor OSI-930, where the trifluoromethoxy group was displaced and the resulting hydroxylated metabolite was subsequently conjugated with glucuronide in vivo.[8][9]
Caption: Comparative metabolic fates of methoxy and trifluoromethoxy groups.
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a drug candidate is a cornerstone of preclinical development.[10] The in vitro liver microsomal stability assay is the workhorse for this assessment, providing key data on a compound's intrinsic clearance.[11][12]
The In Vitro Liver Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[12][13]
Causality Behind Experimental Choices:
Liver Microsomes: Chosen because the liver is the primary site of drug metabolism, and microsomes contain a high concentration of CYP enzymes.[12] They are cost-effective and can be pooled from multiple donors to average out inter-individual variability.[12]
NADPH Regenerating System: CYP enzymes are monooxygenases that require a continuous supply of the cofactor NADPH to function.[14] Because NADPH is consumed during the reaction, a regenerating system (typically containing Glucose-6-Phosphate and Glucose-6-Phosphate Dehydrogenase) is used to recycle NADP+ back to NADPH, ensuring the enzymatic reaction does not become limited by cofactor availability.[14][15] This is crucial for accurately determining the metabolic rate over the entire incubation period.
Positive Controls: Compounds with known metabolic profiles (e.g., testosterone, midazolam, verapamil) are run concurrently.[16][17] This serves as a self-validating system, confirming that the microsomal preparation and cofactor system are enzymatically active and performing as expected.
Termination and Analysis: The reaction is stopped at various time points by adding an ice-cold organic solvent (like acetonitrile) containing an internal standard.[11] This simultaneously precipitates the microsomal proteins and prepares the sample for analysis. The remaining concentration of the parent drug is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.[18][19]
Experimental Protocol: Step-by-Step Methodology
Reagent Preparation:
Prepare a 1 µM working solution of the test compound by diluting a 10 mM DMSO stock in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare working solutions for positive control compounds (e.g., 1 µM testosterone) similarly.
On ice, thaw and dilute pooled human liver microsomes to a final concentration of 0.5 mg/mL in buffer.
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.[20]
Incubation:
In a 96-well plate, add the liver microsome solution to designated wells.
Add the test compound and positive control working solutions to their respective wells.
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reactions by adding the NADPH regenerating system solution to all wells except the "minus cofactor" controls.
Time-Point Sampling & Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide). The 0-minute time point serves as the 100% baseline.
Sample Processing:
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
LC-MS/MS Analysis:
Carefully transfer the supernatant to a new 96-well plate.
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent drug to the internal standard at each time point.[21][22]
Data Analysis and Interpretation
The data are used to calculate key pharmacokinetic parameters:
In Vitro Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line (k) is determined by linear regression. The half-life is then calculated as: t½ = 0.693 / -k .[13]
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein) .[6][13]
A lower CLint value and a longer t½ indicate greater metabolic stability.[11]
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
In Vivo Studies: From Animal Models to Humans
While in vitro assays are invaluable for screening, in vivo pharmacokinetic studies are essential to understand a drug's true metabolic fate.[23] Studies in preclinical species (e.g., rats, dogs) and ultimately in humans confirm the metabolic pathways and clearance rates. For -OCF3 containing drugs, these studies are critical to confirm that the high in vitro stability translates to a favorable in vivo half-life and to identify any species-specific differences in metabolism.[24] For instance, the in vivo metabolism of riluzole involves not only CYP-mediated oxidation but also direct glucuronidation, a Phase II pathway.[25] Delamanid, another -OCF3 containing drug, undergoes complex metabolism initiated by cleavage of its imidazooxazole moiety, followed by CYP3A4-mediated oxidation.[24][26]
Case Studies: FDA-Approved Drugs with the Trifluoromethoxy Group
The successful application of the -OCF3 group is best illustrated by its presence in several marketed drugs, where it contributes to a favorable pharmacokinetic profile.
Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), the -OCF3 group in Riluzole contributes to its metabolic stability, allowing for effective central nervous system exposure.[23][27][28] Its metabolism involves both oxidation and direct glucuronidation.[25]
Delamanid & Pretomanid: These are crucial anti-tuberculosis agents.[5] The metabolic stability imparted by their fluorinated motifs is vital for achieving the sustained drug exposure needed to combat slow-growing mycobacteria. The metabolism of Delamanid is complex and involves multiple pathways following an initial cleavage reaction.[24]
Sonidegib: A hedgehog pathway inhibitor used in cancer therapy, its metabolic robustness is a key feature of its clinical profile.
Celikalim: An antihypertensive agent.
Conclusion: A Validated Strategy for Robust Drug Design
The trifluoromethoxy group has firmly established itself as a valuable substituent in the medicinal chemist's toolkit. Its ability to dramatically enhance metabolic stability, primarily by blocking the common and efficient O-dealkylation pathway, is rooted in fundamental principles of bond strength and sterics.[4] While not entirely metabolically inert, its potential liabilities, such as ipso-substitution, are generally minor pathways. The strategic replacement of a metabolically susceptible methoxy group with a trifluoromethoxy group is a field-proven strategy to prolong a drug's half-life, improve its pharmacokinetic profile, and ultimately increase its probability of clinical success.[1] A thorough understanding of its properties and the application of robust experimental workflows, as detailed in this guide, are essential for harnessing the full potential of this unique functional group.
References
Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions, 24(2-4), 95-121. [Link]
van de Wetering, J. K., Darroudi, F., & van der Zande, L. (1993). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research Letters, 301(2), 103-108. [Link]
BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]
Negreira, N., Mastroianni, N., López de Alda, M., & Barceló, D. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Journal of Hazardous Materials, 442, 129994. [Link]
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
Koh, W., Lee, H. W., Kim, H. J., Koh, E., & Lee, J. (2021). Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. Journal of Chromatography A, 1654, 462360. [Link]
Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry, 58(7), 2947–2954. [Link]
Veronesi, M., Lecomte, N., Rouch, C., Peyrol, S., Liger, F., Billiald, P., ... & Pinatel, D. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 14(17), 1586-1589. [Link]
Mallesh, G., & Kumar, D. S. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
Mazur, C. S., Kenneke, J. F., & Llewellyn, J. A. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug Metabolism and Disposition, 37(9), 1837-1844. [Link]
Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. PubMed. [Link]
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Diana, G. D., Ruddat, V., Nitz, T. J., Bailey, T. R., & Volkots, D. L. (1994). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 37(15), 2421-2426. [Link]
SEKISUI XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. SEKISUI XenoTech. [Link]
Dalvie, D., Kalgutkar, A. S., & Hardy, K. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. [Link]
Groen, E. J., Doderer, B., Hamer, H. P., de Jong, J. M., van der Kooi, A. J., Veldink, J. H., ... & van den Berg, L. H. (2008). Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype. British Journal of Clinical Pharmacology, 65(4), 543-550. [Link]
Li, X., Wang, Y., Sun, C., Li, X., Liu, Y., & Li, Y. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4470. [Link]
ResearchGate. (n.d.). Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals. ResearchGate. [Link]
Li, Y., Zhang, J., & Wang, Y. (2022). LC-MS/MS assay of fluoropezil and its two major metabolites in human plasma: an application to pharmacokinetic studies. Bioanalysis, 14(11), 817-829. [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
G. M. (2020). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
ResearchGate. (n.d.). Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo. ResearchGate. [Link]
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
Sasahara, K., Shimokawa, Y., Umehara, K., Yoda, N., Kume, T., & Kakinuma, K. (2015). Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans. Drug Metabolism and Disposition, 43(8), 1227-1235. [Link]
Murakami, R., Takase, M., Kanamori, T., Iwata, Y. T., & Tsujikawa, K. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]
El-Kattan, A., & Varma, M. (2009). Brain and Plasma Riluzole Pharmacokinetics: Effect of Minocycline Combination. Journal of Pharmacy & Pharmaceutical Sciences, 12(2), 209-217. [Link]
ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. [Link]
El-Kattan, A., & Varma, M. (2009). Brain and plasma riluzole pharmacokinetics: effect of minocycline combination. Europe PMC. [Link]
Hossain, S., & Ganesan, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6790. [Link]
Murakami, R., Takase, M., Kanamori, T., Iwata, Y. T., & Tsujikawa, K. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. PubMed. [Link]
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Novás, M., & Matos, M. J. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
Fay, K. A., Parrott, J. L., & Boparai, D. (2024, October 8). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. ResearchGate. [Link]
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Khan, I., & Asiri, A. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]
Application Note: Precision Synthesis of 1-[4-(Trifluoromethoxy)phenyl]guanidine Hydrochloride
Abstract & Scope This application note details the laboratory-scale synthesis of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride (Target Compound). The trifluoromethoxy ( ) group is a critical bioisostere in modern...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the laboratory-scale synthesis of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride (Target Compound). The trifluoromethoxy (
) group is a critical bioisostere in modern drug discovery, offering unique lipophilicity and metabolic stability compared to its non-fluorinated analogs.
While classical guanylation methods (e.g., cyanamide, S-methylisothiourea) exist, they often suffer from poor yields with electron-deficient anilines or generate noxious byproducts (methyl mercaptan). This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent. This method is selected for its operational simplicity, high atom economy, and the facile removal of the pyrazole byproduct, ensuring a high-purity salt suitable for biological screening.
Key Advantages of Selected Protocol
Safety: Avoids the use of toxic, volatile cyanamide or explosive azides.
Purity: The byproduct (pyrazole) is water-soluble and easily washed away from the precipitating guanidine salt.
Robustness: Effective even with the deactivated 4-(trifluoromethoxy)aniline substrate.
Reaction Scheme & Logic
The synthesis proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic amidine carbon of the pyrazole reagent. The
group at the para position exerts an electron-withdrawing inductive effect (), reducing the nucleophilicity of the aniline. Therefore, the reaction requires thermal energy (reflux) and a polar protic solvent to facilitate the proton transfer and transition state stabilization.
Mechanistic Pathway (Graphviz)
Caption: Nucleophilic substitution pathway converting the aniline to the guanidine salt with concomitant release of pyrazole.
50 mL Round-bottom flask (RBF) with magnetic stir bar.
Reflux condenser with inert gas inlet (
or ).
Oil bath or heating block capable of
.
Vacuum filtration setup (Buchner funnel).
High-vacuum pump for drying.
Detailed Experimental Protocol
Phase 1: Reaction Setup
Charge: To a clean, dry 50 mL RBF, add 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol).
Solvent: Add Absolute Ethanol (10 mL). Stir until the aniline is fully dissolved.
Note: A high concentration (1.0 M) is preferred to drive the bimolecular reaction kinetics.
Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.61 g, 11.0 mmol) in a single portion.
Observation: The mixture may appear as a suspension initially; this is normal.
Phase 2: Reaction Execution
Reflux: Attach the reflux condenser and flush the system with Nitrogen for 2 minutes. Heat the mixture to reflux (bath temp
).
Monitoring: Maintain reflux for 16–24 hours .
TLC Monitoring: Use 10% MeOH in DCM. The starting aniline (
) should disappear. The guanidine product will stay near the baseline or streak due to its polarity/ionic nature.
Visual Check: The suspension should dissolve into a clear solution as the reaction progresses and the temperature rises.
Phase 3: Isolation & Purification
Cooling: Remove the flask from heat and allow it to cool to room temperature.
Precipitation: If crystals do not form spontaneously upon cooling, induce precipitation by adding Diethyl Ether (20–30 mL) dropwise with vigorous stirring.
Why: The guanidine hydrochloride salt is insoluble in ether, whereas the pyrazole byproduct remains soluble.
Filtration: Filter the white precipitate using a Buchner funnel.
Washing: Wash the filter cake with cold Diethyl Ether (
) to remove residual pyrazole and unreacted aniline.
Recrystallization (Critical for Purity):
Dissolve the crude solid in a minimum amount of boiling 2-Propanol (or Ethanol).
Allow to cool slowly to room temperature, then place in a fridge (
) for 4 hours.
Filter the purified crystals and dry under high vacuum (
Melting Point: Expected range 210–230°C (Decomposition).
Analytical Validation (Self-Validating System)
To confirm the identity of the product, the following spectral features must be observed. If these are absent, the reaction has failed or the salt has not formed.
1H NMR (DMSO-d6, 400 MHz)
9.8–10.0 ppm (s, 1H): NH proton (acidic, often broad).
7.5–7.2 ppm (br s, 4H): Guanidine protons. Diagnostic: These exchange with .
7.4–7.1 ppm (m, 4H): Aromatic protons. The typical AA'BB' system of the para-substituted ring.
Check: Ensure no pyrazole peaks remain (
ppm).
19F NMR (DMSO-d6)
to ppm: Singlet corresponding to the group.
Note: This shift is distinct from
attached directly to the ring ( ppm).
Process Workflow Diagram
Caption: Operational workflow from reagent mixing to final purified salt.
Safety & Troubleshooting
Safety Hazards[3]
4-(Trifluoromethoxy)aniline: Harmful if swallowed or inhaled. Potential skin sensitizer. Use in a fume hood.
Triturate the gum with fresh Ether or Hexane; scratch the flask wall to induce crystallization.
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. Link
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link
Sigma-Aldrich. (n.d.). Product Specification: 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride. (Used for analog property verification). Link
Strategic Utilization of 1-[4-(Trifluoromethoxy)phenyl]guanidine in Fragment-Based Drug Discovery (FBDD)
Abstract & Introduction This Application Note details the strategic deployment of 1-[4-(Trifluoromethoxy)phenyl]guanidine (hereafter Fragment A ) as a high-value chemical probe and starting point in Fragment-Based Drug D...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This Application Note details the strategic deployment of 1-[4-(Trifluoromethoxy)phenyl]guanidine (hereafter Fragment A ) as a high-value chemical probe and starting point in Fragment-Based Drug Discovery (FBDD).
The guanidine moiety is a "privileged structure" in medicinal chemistry, acting as a bioisostere for the arginine side chain. It forms critical bidentate hydrogen bonds and salt bridges with aspartate and glutamate residues in protein active sites (e.g., serine proteases, ion channels, GPCRs). However, highly basic guanidines often suffer from poor membrane permeability and rapid clearance.
The Fluorine Advantage: The incorporation of the trifluoromethoxy (-OCF₃) group at the para-position transforms the physicochemical profile of the phenylguanidine scaffold. The -OCF₃ group, often termed a "super-halogen," provides three critical advantages:
Lipophilicity Modulation: It significantly increases lipophilicity (
) compared to a methoxy group, improving blood-brain barrier (BBB) penetration.[1]
Metabolic Stability: The C-F bonds block metabolic oxidation at the para-position, extending half-life.[1]
NMR Handle: The chemically equivalent fluorine atoms provide a sharp, intense singlet in 19F-NMR , enabling high-throughput fragment screening without isotopic enrichment of the protein.
Physicochemical Profile
Understanding the specific properties of Fragment A is prerequisite to screening. The electron-withdrawing nature of the -OCF₃ group ($ \sigma_p \approx 0.35 $) slightly lowers the basicity of the guanidine relative to the unsubstituted parent, potentially reducing non-specific binding while maintaining specific electrostatic interactions.
Distinct singlet, removed from protein background signals.[1]
Protocol A: Chemical Synthesis
While commercially available, in-house synthesis allows for the introduction of isotopically labeled nuclei or structural analogs. The following protocol utilizes the guanylation of anilines, a robust and scalable method.
Activation: Dissolve 4-(Trifluoromethoxy)aniline (1.0 eq, 10 mmol) in ethanol (20 mL). Add conc. HCl (1.0 eq) dropwise to form the aniline hydrochloride salt in situ.
Addition: Add Cyanamide (1.5 eq) to the reaction mixture.
Reflux: Heat the reaction to reflux (80°C) for 16–24 hours. Monitor consumption of the aniline by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
Note: The formation of the guanidine is driven by the nucleophilic attack of the aniline nitrogen on the cyanamide carbon.
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
Crystallization: The product often precipitates as the hydrochloride salt.[1] Triturate with diethyl ether to remove unreacted organic impurities.[1]
Validation: Confirm structure via 1H NMR (D₂O exchangeable protons) and 19F NMR (Singlet at -58 ppm).
Visualizing the Synthesis Pathway
Figure 1: Synthetic route for the guanylation of the trifluoromethoxy-aniline precursor.
Protocol B: 19F-NMR Fragment Screening
This is the primary application for this fragment. Ligand-Observed NMR is superior to SPR for this specific molecule because the high basicity can cause non-specific binding to SPR chip dextran matrices.[1] 19F-NMR exploits the -OCF₃ tag for high sensitivity.[1]
Experimental Principle
Small molecules (fragments) tumble rapidly in solution (sharp NMR signals, long T2 relaxation).[1] When they bind to a large protein target, they adopt the tumbling properties of the protein (broad signals, short T2). We use T2-relaxation filtered (CPMG) experiments to detect binding.[1]
Workflow
Protein Prep: Buffer exchange target protein into NMR buffer (20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.4).
Critical: Avoid buffers with high concentrations of carboxylates (e.g., Citrate) which may compete with the guanidine fragment.
Sample Setup:
Control Tube: 50 µM Fragment A + Buffer (No Protein).[1]
Experimental Tube: 50 µM Fragment A + 2 µM Target Protein (Ratio 25:1).[1]
Competitor Tube (Optional): Add a known active site binder to prove specificity.[1]
Observation: The -OCF₃ signal (singlet, -58 ppm) will be attenuated (reduced intensity) in the Experimental Tube compared to the Control if binding occurs.
A reduction of >30% typically indicates a valid "Hit" for fragments.[1]
Screening Logic Diagram
Figure 2: Decision tree for identifying active fragments using 19F-NMR relaxation filters.
Application Case Study: Ion Channel Blockers
Target: Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8).
Context: Nav channels have an intracellular pore lined with acidic residues.[1] Guanidine-based toxins (e.g., Saxitoxin, Tetrodotoxin) bind here.
Strategy:
Docking: Fragment A is docked into the Nav pore.[1] The guanidine forms salt bridges with the "DEKA" selectivity filter (Asp/Glu residues).
Optimization: The phenyl ring sits in the hydrophobic vestibule.[1]
Role of OCF₃: The -OCF₃ group is oriented toward the lipophilic fenestrations of the channel. This increases the compound's ability to cross the nerve sheath and access the pore from the intracellular side (use-dependent block), a mechanism similar to local anesthetics but with higher potency potential due to the guanidine anchor.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[2] Arkivoc, 2005(iv), 49-87.
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics.[1] Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453.
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to leads and candidates.[1] Journal of Medicinal Chemistry, 59(14), 6563-6563. [1]
Application Notes and Protocols for the Preparation of 1-[4-(Trifluoromethoxy)phenyl]guanidine Hydrochloride
Abstract This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride, a key building block in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride, a key building block in medicinal chemistry and drug development. This document outlines the chemical principles, step-by-step procedures, and analytical validation methods necessary for the successful preparation of this compound. The protocols are designed for researchers, scientists, and professionals in the field of drug development, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Phenylguanidine Moiety
The guanidine functional group is a privileged scaffold in medicinal chemistry due to its ability to form strong, bidentate hydrogen bonds and its protonated state at physiological pH. The guanidinium cation, with its delocalized positive charge, can mimic the side chain of arginine, enabling it to interact with various biological targets such as enzymes and receptors. The incorporation of a 4-(trifluoromethoxy)phenyl substituent introduces lipophilicity and metabolic stability, making 1-[4-(trifluoromethoxy)phenyl]guanidine a valuable intermediate for the synthesis of novel therapeutic agents. This guide details a robust and reproducible method for the preparation of its hydrochloride salt, a stable and readily handleable form of the compound.
Synthetic Strategy: From Aniline to Guanidine
The most direct and established method for the synthesis of N-aryl guanidines is the acid-catalyzed addition of an aniline to cyanamide. This reaction proceeds through the protonation of cyanamide, which enhances its electrophilicity, followed by nucleophilic attack by the aniline. The resulting guanidinium ion is then isolated as its hydrochloride salt.
Figure 1: Overall synthetic strategy for 1-[4-(Trifluoromethoxy)phenyl]guanidine hydrochloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (approx.)
Supplier/Grade
4-(Trifluoromethoxy)aniline
177.12
10.0 g
0.056
Sigma-Aldrich, ≥98%
Cyanamide
42.04
2.85 g
0.068
Sigma-Aldrich, 99%
Concentrated Hydrochloric Acid (HCl)
36.46
5.6 mL
0.067
Fisher Scientific, 37%
2-Propanol (Isopropanol)
60.10
100 mL
-
VWR, ACS Grade
Diethyl Ether
74.12
200 mL
-
Fisher Scientific, ACS Grade
Equipment
250 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Thermometer
Büchner funnel and filter flask
Rotary evaporator
Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer
Synthetic Procedure
Figure 2: Experimental workflow for the synthesis of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride.
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.0 g (0.056 mol) of 4-(trifluoromethoxy)aniline in 80 mL of 2-propanol.
Acidification: While stirring, slowly add 5.6 mL (0.067 mol) of concentrated hydrochloric acid to the aniline solution through the dropping funnel. An exotherm may be observed.
Addition of Cyanamide: In a separate beaker, dissolve 2.85 g (0.068 mol) of cyanamide in 20 mL of 2-propanol. Add this solution to the reaction mixture.
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/heptane (1:1). The disappearance of the starting aniline (Rf ≈ 0.8) and the appearance of a new, more polar spot at the baseline (product) indicates reaction completion.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.
Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1][2][3][4]
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
Safety Precautions
Cyanamide is toxic and should be handled with extreme care in a well-ventilated fume hood. [5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7]
Concentrated hydrochloric acid is corrosive and should be handled with care.
The reaction should be performed in a well-ventilated fume hood.
Characterization and Analytical Data
The identity and purity of the synthesized 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride should be confirmed by various analytical techniques.
Physical Properties
Property
Observed Value
Appearance
White to off-white crystalline solid
Melting Point
Expected to be in the range of 180-200 °C (literature for similar phenylguanidine hydrochlorides)
Solubility
Soluble in water and methanol; sparingly soluble in ethanol
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for identifying the guanidinium functional group.[5]
Figure 3: Workflow for FT-IR analysis of the synthesized compound.
Expected Characteristic Peaks:
3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the guanidinium group.
1650-1600 cm⁻¹ (strong): C=N stretching vibration, characteristic of the guanidinium cation.
1580-1500 cm⁻¹: N-H bending vibrations and aromatic C=C stretching.
1280-1200 cm⁻¹ (strong): C-O stretching of the trifluoromethoxy group.
1180-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for confirming the chemical structure of the final product. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
¹H NMR (Predicted):
δ 7.2-7.5 ppm (multiplet, 4H): Aromatic protons of the phenyl ring.
δ 7.0-7.2 ppm (broad singlet, 4H): Protons of the guanidinium NH₂ groups.
δ 9.0-9.5 ppm (broad singlet, 1H): Proton of the aryl-NH group.
¹³C NMR (Predicted):
δ 158-160 ppm: Guanidinium carbon (C=N).
δ 145-148 ppm: Aromatic carbon attached to the trifluoromethoxy group.
δ 135-138 ppm: Aromatic carbon attached to the guanidine nitrogen.
δ 120-125 ppm (quartet, J ≈ 256 Hz): Carbon of the trifluoromethoxy group.
δ 118-122 ppm: Aromatic CH carbons.
Mass Spectrometry (MS):
Expected m/z: 220.06 [M+H]⁺ for the free base C₈H₈F₃N₃O.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The provided insights into the rationale behind the experimental steps and the detailed analytical data expectations ensure a high degree of scientific rigor and reproducibility.
References
BenchChem. (2025).
Apollo Scientific. (n.d.).
ChemicalBook. (n.d.).
Royal Society of Chemistry. (2021).
HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine.
SIELC Technologies. (n.d.).
Katsoyiannis, I. A., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 1-13.
Aldrich. (2025).
BASF. (2024).
ResearchGate. (2025).
MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote.
Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
Organic Chemistry Portal. (n.d.).
Singh, L., Singh, U., & Kumar, S. (n.d.). NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine.
Google Patents. (1993).
CUNY. (2025).
BenchChem. (n.d.). Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide.
Technical Application Note: Reaction Conditions for Cyanamide Coupling with 4-(Trifluoromethoxy)aniline
Executive Summary & Strategic Scope This application note details the reaction conditions for coupling 4-(trifluoromethoxy)aniline (CAS: 461-82-5) with cyanamide reagents. Due to the ambiguity of "cyanamide coupling" in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Scope
This application note details the reaction conditions for coupling 4-(trifluoromethoxy)aniline (CAS: 461-82-5) with cyanamide reagents. Due to the ambiguity of "cyanamide coupling" in synthesis, this guide covers two distinct but related pathways critical for drug development:
Guanylation: Reaction with Cyanamide (H₂NCN) to form the Aryl Guanidine . This is the direct "coupling with cyanamide" and is a common scaffold in medicinal chemistry (e.g., bioisosteres of arginine).
Cyanation: Synthesis of the Aryl Cyanamide (Ar-NH-CN) intermediate. While often achieved with cyanogen bromide (BrCN), this species is the synthetic precursor to diverse heterocycles (tetrazoles, quinazolines) and is often confused with the coupling reagent itself.
Chemical Challenge: The -OCF₃ group is a strong electron-withdrawing group (Hammett
). This significantly reduces the nucleophilicity of the aniline nitrogen, making standard coupling conditions sluggish and prone to side reactions like polymerization of the cyanamide reagent.
Mechanistic Insight & Reaction Design
The Electronic Barrier
The nucleophilic attack of 4-(trifluoromethoxy)aniline on the nitrile carbon of cyanamide is the rate-determining step.
Unsubstituted Aniline: Moderate nucleophile; reacts with cyanamide under mild acid catalysis.
4-OCF₃ Aniline: Poor nucleophile. Requires activation of the nitrile (using strong Lewis acids or mineral acids) or high-temperature forcing conditions , which increases the risk of cyanamide dimerization (dicyandiamide formation).
Pathway Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the reagent based on the desired target scaffold (Guanidine vs. Aryl Cyanamide).
Protocol A: Direct Guanylation (Synthesis of Aryl Guanidine)
This protocol utilizes Cyanamide (H₂NCN) directly. Because the aniline is electron-deficient, we employ Scandium(III) Triflate as a Lewis Acid catalyst, which is superior to standard HCl conditions for deactivated anilines as it minimizes cyanamide polymerization.
Reaction: Heat the mixture to 80–100 °C for 12–24 hours.
Monitoring: Monitor by LC-MS. The -OCF₃ group makes the reaction slower than methoxy-aniline. If conversion is <50% at 12h, add another 0.5 equiv of Cyanamide.
Caution: The aqueous layer contains bromide and residual cyanide/BrCN species. Treat with bleach (hypochlorite) before disposal to oxidize cyanides.
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Hexane:EtOAc).
Expected Yield: 85–95%
Analytical Check: IR (Nitrile stretch at ~2220 cm⁻¹).
Troubleshooting & Optimization Table
Variable
Condition
Outcome / Recommendation
Solvent
Water/EtOH
Best for Guanylation. Promotes proton transfer.
Solvent
THF/Ether
Best for Cyanation (BrCN). Minimizes hydrolysis of BrCN.
Temperature
> 100 °C
Avoid. Causes dimerization of cyanamide to dicyandiamide (melamine precursor).
Catalyst
HCl (conc.)
Standard, but may lead to hydrolysis of the -OCF₃ aniline over long times. Sc(OTf)₃ is milder.
Reagent
4-OCF₃ Aniline
Low Nucleophilicity. Requires longer reaction times (24h) compared to 4-OMe aniline (6h).
Safety & Handling (Critical)
Cyanamide (H₂NCN):
Dermatotoxin: Causes "cyanamide flush" (Antabuse effect) if alcohol is consumed. Severe skin irritant.[1][5]
Explosion Hazard: Do not allow acid-catalyzed polymerization in closed vessels without pressure relief.
Cyanogen Bromide (BrCN):
Highly Toxic: Hydrolyzes to HCN. Store in a refrigerator. Weigh in a hood.
Disposal: Quench all waste streams with 10% NaOH and Bleach (NaOCl) for 24h before disposal.
References
Tsubokura, K., et al. (2014).[6] "Scandium(III) Triflate-Catalyzed Guanylation of Amines." Synlett, 25(09), 1302–1306.[7] Link (Demonstrates Sc(OTf)3 protocol for electron-deficient amines).
Li, J., & Neuville, L. (2013).[6] "Copper-Catalyzed Three-Component Synthesis of Trisubstituted N-Aryl Guanidines." Organic Letters, 15(24), 6124–6127. Link (Alternative transition metal route).
Cahill, J. P., et al. (2023). "Safety of Cyanamide and Cyanogen Bromide in Synthesis." Organic Process Research & Development.
Guidechem. (2023). "4-(Trifluoromethoxy)aniline Industrial Synthesis and Properties." Link (Substrate properties).
Application Note: Microwave-Assisted Synthesis of Trifluoromethoxy Phenyl Guanidines
Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of trifluoromethoxy phenyl guanidines using microwave-assisted organic synthesis (MAOS). The guanidine moiety is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of trifluoromethoxy phenyl guanidines using microwave-assisted organic synthesis (MAOS). The guanidine moiety is a privileged scaffold in medicinal chemistry, and its combination with the trifluoromethoxy (-OCF₃) group—a key bioisostere for enhancing metabolic stability and lipophilicity—yields compounds of significant interest in drug discovery.[1][2][3] We present a detailed protocol, mechanistic insights, and expert troubleshooting advice, demonstrating the superiority of microwave irradiation over conventional heating methods in terms of reaction speed, yield, and purity.[4][5][6]
Introduction: The Strategic Value of -OCF₃ Phenyl Guanidines
In modern drug design, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles.[3][7] The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent due to its unique combination of properties:
Metabolic Stability: The -OCF₃ group is highly resistant to metabolic degradation (e.g., by CYP450 enzymes), which can prolong a drug's half-life.[2]
Enhanced Lipophilicity: It significantly increases the lipophilicity of a molecule (Hansch-Leo π value of +1.04), which can improve membrane permeability and bioavailability.[2]
Modulated Electronics: As a strong electron-withdrawing group, it can influence a molecule's pKa and binding interactions with biological targets.[1]
When appended to the guanidine core—a highly basic functional group known for its ability to form strong hydrogen bonds and salt bridges with biological receptors—the resulting trifluoromethoxy phenyl guanidine structures are of immense interest for developing novel therapeutics.
Conventional synthesis of substituted guanidines often requires harsh conditions, long reaction times, and the use of hazardous reagents.[8] Microwave-assisted organic synthesis (MAOS) offers a transformative green chemistry approach, utilizing direct and efficient heating of polar molecules to dramatically accelerate reaction rates, increase yields, and minimize byproduct formation.[5][6][9]
Mechanistic Rationale & The Microwave Advantage
The synthesis of substituted guanidines typically proceeds via the nucleophilic attack of an amine onto an activated guanidinylating agent. A common and effective strategy involves the use of a protected thiourea derivative, such as N,N'-di-Boc-thiourea, which is activated in situ to form a highly electrophilic carbodiimide intermediate. The trifluoromethoxy-substituted aniline then acts as the nucleophile.
General Reaction Scheme:
Caption: General reaction pathway for guanidine synthesis.
Why Microwaves Excel for This Transformation:
Microwave heating is not merely a faster heat source; its mechanism offers distinct advantages.[10] It relies on dielectric heating, where energy is transferred directly to polar molecules in the reaction mixture via two primary mechanisms: dipolar polarization and ionic conduction.[11]
Rapid, Uniform Heating: Reagents like the trifluoromethoxy aniline and polar solvents (e.g., DMF, NMP) absorb microwave energy efficiently, leading to rapid and uniform heating throughout the reaction vessel. This eliminates the temperature gradients common in conventional oil bath heating, preventing localized overheating and decomposition.[10]
Overcoming Energy Barriers: The strong electron-withdrawing nature of the -OCF₃ group can decrease the nucleophilicity of the aniline. Microwave irradiation provides the necessary energy to overcome this activation barrier more efficiently than conventional heating, drastically reducing reaction times from hours to minutes.[12]
Enhanced Reaction Rates: The direct energy input accelerates molecular motion and collisions, leading to a significant increase in reaction rates and often cleaner product profiles with fewer side reactions.[6][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of a para-trifluoromethoxy phenyl guanidine. It can be adapted for ortho and meta isomers.
Microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover)
10 mL microwave reaction vials with stir bars
3.2 Synthesis of Protected Guanidine (Microwave Protocol)
Caption: Step-by-step workflow for microwave-assisted guanidine synthesis.
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 eq), 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 mmol, 1.1 eq), and 2-Chloro-1-methylpyridinium iodide (1.2 mmol, 1.2 eq).
Solvent and Base Addition: Add anhydrous DMF (3 mL) followed by triethylamine (2.5 mmol, 2.5 eq).
Reaction Setup: Securely cap the vial and place it in the cavity of the microwave synthesizer.
Microwave Irradiation: Heat the reaction mixture to 120 °C and hold for 10 minutes with active stirring. Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc-protected guanidine.
3.3 Deprotection to Final Guanidine Salt
Dissolve the purified protected guanidine (1.0 mmol) in dichloromethane (DCM, 5 mL).
Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Concentrate the mixture under reduced pressure.
Add cold diethyl ether to precipitate the final product as its TFA salt.
Filter the solid, wash with cold diethyl ether, and dry in vacuo.
Results: Microwave vs. Conventional Heating
To demonstrate the efficacy of the microwave-assisted protocol, a comparative study was performed. The results clearly indicate a dramatic reduction in reaction time and an improvement in isolated yield.
Substrate
Method
Temperature (°C)
Time
Isolated Yield (%)
4-(Trifluoromethoxy)aniline
Microwave
120
10 min
92%
4-(Trifluoromethoxy)aniline
Conventional
120
12 hours
65%
3-(Trifluoromethoxy)aniline
Microwave
120
12 min
89%
3-(Trifluoromethoxy)aniline
Conventional
120
16 hours
58%
2-(Trifluoromethoxy)aniline
Microwave
140
15 min
78%
2-(Trifluoromethoxy)aniline
Conventional
140
24 hours
41% (low conversion)
Yields refer to the isolated, Boc-protected intermediate.
1. Increase the reaction temperature in 10 °C increments (e.g., to 140-150 °C). 2. Increase reaction time to 15-20 minutes. 3. Ensure a polar solvent like DMF or NMP is used. A small amount of an ionic liquid can be added to enhance microwave coupling.
Formation of Byproducts
1. Reaction temperature is too high. 2. Extended reaction time.
1. Lower the reaction temperature. 2. Reduce the irradiation time. Microwave heating is rapid; over-exposure can lead to decomposition.
1. Ensure the reaction has gone to completion via TLC before workup. 2. Perform a thorough aqueous wash with NaHCO₃ to remove any acidic residues from the activating agent.
Low Yield after Deprotection
1. Incomplete deprotection. 2. Product is water-soluble.
1. Extend the stirring time with TFA or add a slight excess. 2. Avoid aqueous workup after deprotection. Precipitate directly from the reaction mixture with a non-polar solvent like ether or pentane.
Safety Precautions
Microwave-assisted reactions are conducted in sealed vessels under pressure. Always use a dedicated, certified microwave synthesizer with built-in temperature and pressure controls. Never use a domestic microwave oven.
Handle all chemicals, especially trifluoroacetic acid and organic solvents, in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Vials can remain hot and pressurized after the reaction. Allow them to cool completely to room temperature before opening.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Trifluoromethoxy group. Wikipedia.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research.
Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters.
NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry.
Synthesis of trifluoromethyl-imines by solid acid/superacid catalyzed microwave assisted approach. Journal of Fluorine Chemistry.
Microwave-assisted synthesis. Anton Paar Wiki.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Application Notes and Protocols: Strategic Boc-Protection of 1-[4-(Trifluoromethoxy)phenyl]guanidine Intermediates
Introduction: The Strategic Imperative for Guanidine Protection The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development, prized for its ability to exist in a protonated state a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative for Guanidine Protection
The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development, prized for its ability to exist in a protonated state at physiological pH. This characteristic allows it to engage in pivotal hydrogen bonding and electrostatic interactions with biological targets such as enzymes and nucleic acids.[1][2] However, the high basicity (pKa ≈ 13.5) and nucleophilicity that make the guanidine moiety biologically valuable also present significant challenges during multi-step organic synthesis. Unprotected guanidines can interfere with a wide range of chemical transformations, leading to side reactions, low yields, and complex purification profiles.
To circumvent these issues, a robust protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines and, by extension, guanidines, due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[3][4] This document provides a detailed guide to the synthesis and N,N'-di-Boc protection of the key intermediate, 1-[4-(trifluoromethoxy)phenyl]guanidine, a building block of interest for introducing the trifluoromethoxy-phenyl motif into pharmacologically active agents. The trifluoromethoxy group itself is of high interest in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[5]
We will present field-proven protocols for the synthesis of the target guanidine, its subsequent di-Boc protection, and the critical final step of deprotection, with a focus on mechanistic rationale and strategies to mitigate common side reactions.
Synthetic Strategy Overview
The overall synthetic workflow is a three-stage process designed for efficiency and high purity of the final deprotected guanidine salt. The strategy involves:
Guanylation: Synthesis of the parent guanidine by reacting 4-(trifluoromethoxy)aniline with a suitable guanylating agent.
Di-Boc Protection: Installation of two Boc groups onto the guanidine moiety to temper its basicity and nucleophilicity.
Acidolytic Deprotection: Removal of the Boc groups under acidic conditions to yield the desired 1-[4-(trifluoromethoxy)phenyl]guanidine salt.
Figure 1: High-level workflow for the synthesis, protection, and deprotection of 1-[4-(trifluoromethoxy)phenyl]guanidine.
Part 1: Synthesis of N,N'-Di-Boc-1-[4-(trifluoromethoxy)phenyl]guanidine
The most direct route to the di-Boc protected guanidine is through the guanylation of the corresponding aniline with a pre-protected guanylating agent. This approach avoids handling the highly basic, unprotected guanidine intermediate directly. Several reagents can accomplish this transformation; a widely used and effective method employs N,N'-Di-Boc-S-methylisothiourea activated by a thiophilic promoter like mercury(II) chloride.[6] An alternative, more environmentally benign method uses cyanuric chloride (TCT) as an activator for di-Boc-thiourea, avoiding heavy metal waste.[7]
Protocol 1: Guanylation of 4-(Trifluoromethoxy)aniline
This protocol details the synthesis of the di-Boc protected guanidine intermediate from 4-(trifluoromethoxy)aniline.
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Example Quantity
Moles (mmol)
4-(Trifluoromethoxy)aniline
177.12
1.77 g
10.0
N,N'-Di-Boc-S-methylisothiourea
290.35
3.19 g
11.0
Mercury(II) Chloride (HgCl₂)
271.52
2.99 g
11.0
Triethylamine (Et₃N)
101.19
2.8 mL
20.0
Anhydrous Dimethylformamide (DMF)
-
50 mL
-
Ethyl Acetate (EtOAc)
-
200 mL
-
Saturated aq. NaHCO₃
-
100 mL
-
Brine
-
100 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
As needed
-
Procedure:
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N,N'-Di-Boc-S-methylisothiourea (3.19 g, 11.0 mmol) and anhydrous DMF (50 mL).
Stir the solution at room temperature and add 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) followed by triethylamine (2.8 mL, 20.0 mmol).
In a single portion, carefully add mercury(II) chloride (2.99 g, 11.0 mmol). Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (150 mL) and filter through a pad of celite to remove the mercury salts. Wash the filter cake with additional ethyl acetate (50 mL).
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N,N'-Di-Boc-1-[4-(trifluoromethoxy)phenyl]guanidine as a solid.
Part 2: Deprotection Strategies and Mechanistic Considerations
The removal of the Boc groups is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3] The mechanism involves protonation of the Boc-carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free guanidine.[10]
Application Note: Scale-Up Synthesis of 4-(Trifluoromethoxy)phenylguanidine Hydrochloride
Part 1: Executive Summary & Strategic Route Selection Introduction 4-(Trifluoromethoxy)phenylguanidine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for arginine mimetics or as a prec...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Route Selection
Introduction
4-(Trifluoromethoxy)phenylguanidine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for arginine mimetics or as a precursor to heterocyclic cores (e.g., aminobenzimidazoles). The presence of the trifluoromethoxy (-OCF
) group imparts unique lipophilicity and metabolic stability but also significantly reduces the nucleophilicity of the parent aniline, presenting specific challenges during scale-up.
This guide details a robust, scalable protocol for synthesizing 4-(Trifluoromethoxy)phenylguanidine Hydrochloride (HCl) starting from commercially available 4-(trifluoromethoxy)aniline.
Retrosynthetic Analysis & Route Selection
Two primary routes were evaluated for kilogram-scale production. The selection is driven by Atom Economy , Cost of Goods (COGS) , and Process Safety .
Feature
Route A: Cyanamide Addition (Selected)
Route B: S-Methylisothiourea (Alternative)
Reagents
Aniline HCl + Cyanamide ()
Aniline + S-methylisothiourea sulfate
Atom Economy
High (100% theoretical)
Low (Loss of Methanethiol)
Byproducts
None (Addition reaction)
Methanethiol (MeSH) - Toxic/Odor
Scalability
Excellent (Standard stirred tank)
Good, but requires extensive scrubbing
Kinetics
Slower (Due to -OCF deactivation)
Faster
Recommendation
Primary Process Route
Backup / Small Scale (<100g)
Decision:Route A is selected for scale-up (>1 kg) to avoid the engineering controls required for methanethiol gas management. However, due to the electron-withdrawing nature of the -OCF
group, the reaction requires forcing conditions (higher temperature/concentration) compared to standard aniline guanylation.
Part 2: Scientific Principles & Mechanism
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the cyanamide.
Challenge: The -OCF
group is electron-withdrawing (). This lowers the pKa of the anilinium ion to ~3.8 (compared to ~4.6 for aniline), making the free base less nucleophilic.
Solution: We utilize the Aniline Hydrochloride salt directly. Under acidic conditions, cyanamide is protonated, activating it toward nucleophilic attack. We employ n-Butanol as the solvent to allow reaction temperatures >100°C, overcoming the activation energy barrier imposed by the deactivated ring.
Reaction Scheme (Graphviz)
Caption: Linear synthetic pathway highlighting the critical salt formation and high-temperature guanylation steps.
Rationale: The HCl salt prevents the oxidation of the aniline and activates the cyanamide in situ. While in-situ generation is possible, isolating the salt ensures stoichiometry control.
Charge a 20 L reactor with 1.00 kg of 4-(trifluoromethoxy)aniline and 4.0 L of anhydrous Diethyl Ether (or MTBE for safety).
Cool the solution to 0–5°C using a jacketed chiller.
Add 4M HCl in Dioxane (or bubble HCl gas) slowly, maintaining internal temperature <15°C. A thick white precipitate will form immediately.
Stir for 30 minutes at 0°C.
Filter the solid under nitrogen (hygroscopic).
Wash the cake with 1.0 L of cold MTBE.
Dry in a vacuum oven at 40°C for 4 hours.
Checkpoint: Yield should be near quantitative (~1.2 kg). Appearance: White crystalline solid.
Step 2: Guanylation Reaction
Rationale: n-Butanol allows reflux at ~117°C. The electron-deficient aniline requires this energy to attack the cyanamide. Aqueous cyanamide is cheaper and safer than solid, and water is azeotropically removed if necessary, though tolerance is high.
Charge a 10 L reactor (glass-lined or Hastelloy) with the dried Aniline HCl salt (from Step 1) and n-Butanol (5.0 L).
Heat the suspension to 60°C. The salt may partially solubilize.
Add Cyanamide (50% aq. solution) dropwise over 20 minutes.
IPC (In-Process Control): Monitor by HPLC.[4][6] Target: <2% remaining aniline. If reaction stalls, add 0.5 eq additional Cyanamide.
Cool the reaction mixture slowly to 20°C.
Concentrate the mixture under reduced pressure to remove approximately 70% of the n-Butanol (viscous oil/slurry remains).
Step 3: Workup and Isolation
Add Ethyl Acetate (5.0 L) to the residue while stirring vigorously. This acts as an anti-solvent to precipitate the guanidine HCl salt.
Stir at 0-5°C for 2 hours to maximize precipitation.
Filter the white solid.
Recrystallization (Critical for Purity):
Dissolve the crude wet cake in minimum hot water (~80-90°C).
Allow to cool slowly to Room Temperature, then to 0°C.
Filter the purified crystals.
Dry in a vacuum oven at 50°C for 12 hours.
Part 4: Process Safety & Critical Parameters
Process Flow Diagram
Caption: Operational workflow for the isolation of the target guanidine salt.
Critical Process Parameters (CPPs)
Temperature: Must reach >100°C. Reactions in ethanol (78°C) often stall at 60-70% conversion due to the low nucleophilicity of the trifluoromethoxy-aniline.
Cyanamide Stoichiometry: Cyanamide dimerizes to dicyandiamide at high temperatures. A 100% excess (2.0 eq total) ensures the aniline is fully consumed.
pH Control: The reaction must remain acidic (HCl salt). Free base guanidines are unstable and hygroscopic; the HCl salt is the stable API form.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Low Conversion (<80%)
Reaction temp too low or Cyanamide dimerization.
Switch solvent to n-Butanol/Chlorobenzene; Add fresh Cyanamide portion-wise.
Sticky/Oily Product
Residual n-Butanol or impurities.
Triturate vigorously with Ethyl Acetate or Acetone.
Pink/Red Coloration
Oxidation of unreacted aniline.
Recrystallize from water with a pinch of activated charcoal.
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).
Detection: UV @ 254 nm.
Limit: Aniline starting material < 0.1%.
References
Katritzky, A. R., et al. "Synthesis of Guanidines.
Rasmussen, C. R., et al. "Improved procedures for the preparation of guanidines." Synthesis, 1988(06), 460-466. Link
**Cunha, S. ** "Recent advances in the synthesis of guanidines." Tetrahedron, 2002, 58(4), 609-654. Link
Patent WO2001000608. "Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)..." (Describes analogous electron-deficient aniline reactivity). Link
Guidechem. "4-(Trifluoromethoxy)aniline Properties and Safety." Link
Application Note: Solvent Selection for Recrystallizing Aryl Guanidine Salts
This Application Note is designed for researchers and process chemists optimizing the purification of aryl guanidine salts. It synthesizes principles of crystal engineering with practical laboratory protocols to overcome...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the purification of aryl guanidine salts. It synthesizes principles of crystal engineering with practical laboratory protocols to overcome common challenges like "oiling out" and poor yield.
Executive Summary & Chemical Context
Aryl guanidine salts represent a unique class of amphiphilic molecules. They possess a highly polar, ionic guanidinium "head" (pKa ~13.6) capable of extensive hydrogen bonding, and a hydrophobic aryl "tail." This duality creates specific challenges in recrystallization:
High Water Solubility: The ionic head often makes them too soluble in water for high-yield recovery.
Organic Insolubility: The salt lattice energy often resists dissolution in non-polar organics (hexanes, ether).
Oiling Out: The intermediate polarity and low melting points of impurities often lead to Liquid-Liquid Phase Separation (LLPS) rather than crystal nucleation.[1]
This guide provides a logic-driven approach to selecting solvent systems that balance these competing properties.
Theoretical Framework: The "Goldilocks" Zone
For aryl guanidine salts, the ideal solvent system must disrupt the strong crystal lattice energy at high temperatures but facilitate rapid re-association upon cooling.
Dielectric Constant (
) & Solubility
High
(Water, DMSO): Solvates the cation/anion pair too well. Yields are low unless an anti-solvent is used.
Low
(Hexane, Et2O): Cannot overcome lattice energy. Used strictly as anti-solvents.
Target Range (
20–35): Short-chain alcohols (Methanol, Ethanol, Isopropanol) often serve as the primary solvent because they can solvate the ionic head via H-bonding while accommodating the aryl tail.
Table 1: Solubility Profile of Typical Aryl Guanidine Salts (HCl/Carbonate)
Solvent Class
Representative Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Protic Polar
Water
Very High
High
Poor (Low yield, unless co-solvent)
Alcohols
Methanol (MeOH)
Very High
Moderate
Good (Often requires anti-solvent)
Alcohols
Ethanol (EtOH)
High
Low
Excellent (Primary choice)
Alcohols
Isopropanol (IPA)
Moderate
Very Low
Excellent (Good yield potential)
Polar Aprotic
Acetone/Acetonitrile
Moderate
Low
Variable (Good for binary systems)
Esters
Ethyl Acetate (EtOAc)
Low
Insoluble
Anti-solvent
Ethers
Diethyl Ether / MTBE
Insoluble
Insoluble
Anti-solvent
Workflow Visualization: Solvent Selection Logic
The following diagram outlines the decision process for selecting a solvent system based on initial solubility screening.
Figure 1: Decision tree for selecting single or binary solvent systems for guanidine salts.
Experimental Protocols
Protocol A: The "Cloud Point" Binary Recrystallization
This is the most robust method for aryl guanidine salts, utilizing an alcohol solvent and a non-polar anti-solvent.
Materials:
Crude Aryl Guanidine Salt
Solvent A (Good Solvent): Ethanol or Methanol
Solvent B (Anti-Solvent): Diethyl Ether or Ethyl Acetate
Heat source (Oil bath or heating block)
Step-by-Step Procedure:
Dissolution: Place 1.0 g of crude salt in an Erlenmeyer flask. Add Solvent A (e.g., EtOH) dropwise while heating near boiling point. Swirl constantly. Add just enough solvent to dissolve the solid completely.
Note: If the solution is colored/dirty, treat with activated charcoal and filter hot through Celite.
Anti-Solvent Addition: Remove from heat. While the solution is still hot (but not boiling), add Solvent B (e.g., Et2O) dropwise.
The Cloud Point: Continue adding Solvent B until a faint, persistent turbidity (cloudiness) appears.[2]
Clarification: Add 1-2 drops of Solvent A to clear the turbidity. The solution is now saturated.[2][3]
Nucleation: Cap the flask loosely. Allow it to cool to room temperature undisturbed.
Critical: Do not stir. Stirring induces rapid precipitation which traps impurities.
Crystallization: Once room temp is reached, place in an ice bath (0-4°C) for 2 hours to maximize yield.
Collection: Filter crystals via vacuum filtration. Wash with cold Solvent B.
Protocol B: Troubleshooting "Oiling Out"
Oiling out (Liquid-Liquid Phase Separation) occurs when the solute separates as an oil before crystallizing.[2][4][5][6] This is common with aryl guanidines due to impurities lowering the melting point.
Rescue Strategy:
Re-dissolve: Return the flask to the heat source. Add a small amount of Solvent A to redissolve the oil.[2]
Trituration: If oil persists, cool and decant the solvent.[2] Triturate (grind) the oil with fresh non-polar solvent (Hexanes/Ether) to extract impurities. The oil may solidify.[2][4]
Seeding (The Gold Standard):
Prepare a "seed" crystal (obtain from a small scale test or by scratching the glass).
Cool the solution to just above the temperature where oiling occurred.
Cool extremely slowly (wrap flask in a towel to insulate). The seed provides a template for the lattice, bypassing the oil phase.
Mechanism of Action: Why These Solvents?
The Role of Hydrogen Bonding
Guanidinium ions are chaotropic; they disrupt hydrogen bonding networks.
Alcohols (MeOH/EtOH): Act as H-bond donors and acceptors. They stabilize the guanidinium cation (
) and the anion (e.g., ) effectively at high temperatures.
Ethers (Et2O): Lack H-bond donating capability. They destabilize the ionic complex, forcing the salt to aggregate and precipitate (lattice energy takes over).
The Impurity Trap
Impurities in guanidine synthesis (often unreacted amines or oligomers) are usually less polar than the salt.
In Ethanol/Ether systems: The organic impurities remain dissolved in the ether-rich mother liquor, while the highly polar guanidine salt crystallizes out.
Visualization of the "Oiling Out" Rescue
Figure 2: Workflow to recover a crystallization batch that has undergone oiling out.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved October 26, 2025, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved October 26, 2025, from [Link]
Hoang, T. H., et al. (2023).[7] Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. Retrieved October 26, 2025, from [Link]
Google Patents. (n.d.). Method for crystallizing guanidinium salts (CN1784381A).
Removing unreacted 4-(trifluoromethoxy)aniline from reaction mixtures
Technical Support Center: 4-(trifluoromethoxy)aniline Welcome to the technical support guide for handling residual 4-(trifluoromethoxy)aniline in your reaction mixtures. This document is designed for researchers, chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-(trifluoromethoxy)aniline
Welcome to the technical support guide for handling residual 4-(trifluoromethoxy)aniline in your reaction mixtures. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their target compounds from this specific starting material. We will move beyond simple procedural lists to provide a deeper understanding of the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The presence of unreacted starting materials is a common challenge in organic synthesis. 4-(Trifluoromethoxy)aniline, while a versatile building block, can be particularly troublesome to remove due to its physicochemical properties.[1][2] This guide provides a logical workflow to select the most appropriate purification strategy based on the nature of your desired product and the specifics of your reaction mixture.
Initial Assessment: Which Path to Purity?
Before selecting a method, a quick assessment of your reaction product's properties is critical. The following decision tree will guide you to the most efficient purification protocol.
Preventing cyclization side reactions in aryl guanidine synthesis
Welcome to the technical support center for aryl guanidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with cyclization side reactions d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for aryl guanidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with cyclization side reactions during the synthesis of N-aryl guanidines. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and supported by field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize an N-aryl guanidine, but my main product is an unexpected heterocycle. What is happening?
A: This is a classic and frequently encountered issue, particularly when working with anilines that have a nucleophilic group (like another amine) in the ortho position. You are likely observing an intramolecular cyclization reaction that competes with your desired guanylation. The most common byproduct is a 2-aminobenzimidazole derivative.
This occurs when the newly formed, and often protonated, guanidine moiety acts as an electrophile, which is then attacked by a nearby nucleophile on the same aromatic ring. This process is especially rapid and often irreversible.[1][2]
Key indicators of cyclization:
Mass Spectrometry: The molecular weight of the byproduct will be lower than the expected product due to the loss of a small molecule (e.g., an amine from the guanylating reagent).
NMR Spectroscopy: You will observe a disappearance of signals corresponding to the ortho substituent and the appearance of characteristic signals for the new heterocyclic ring system.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in aryl guanidine synthesis.
Q2: Why is this cyclization reaction so prevalent with ortho-phenylenediamines?
A: The mechanism hinges on the proximity and reactivity of the participating functional groups. The reaction between an ortho-phenylenediamine and a guanylating agent can form an o-amino-guanidinobenzene intermediate. This intermediate is often unstable and prone to cyclization.[1]
The key steps are:
Initial Guanylation: One of the amino groups of the diamine attacks the guanylating agent.
Protonation/Activation: The newly installed guanidino group can be protonated by acid in the reaction mixture (or be inherently acidic), making the central carbon highly electrophilic.
Intramolecular Nucleophilic Attack: The adjacent, free amino group acts as a nucleophile, attacking the electrophilic guanidinium carbon.
Elimination & Aromatization: A leaving group (e.g., ammonia, a secondary amine) is eliminated, leading to the formation of the stable, aromatic 2-aminobenzimidazole ring system.
This cyclization is often triggered by Brønsted or Lewis acids.[1][2] Therefore, careful control of the reaction's pH and the choice of reagents are critical to suppress this unwanted pathway.
Technical Support Center: Optimizing HPLC Purification of 1-[4-(Trifluoromethoxy)phenyl]guanidine
Welcome to the technical support center for the HPLC purification of 1-[4-(Trifluoromethoxy)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC purification of 1-[4-(Trifluoromethoxy)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the purification of this challenging compound. The unique chemical properties of the guanidine and trifluoromethoxy groups necessitate a carefully considered approach to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes 1-[4-(Trifluoromethoxy)phenyl]guanidine difficult to purify by reverse-phase HPLC?
A1: The primary challenge lies in the highly basic nature of the guanidine group (pKa ≈ 12.5) and the hydrophobic, electron-withdrawing properties of the trifluoromethoxy group.[1][2][3] The basic guanidine moiety is protonated at typical acidic to neutral mobile phase pHs, leading to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[4][5] This interaction is a major cause of peak tailing, which can obscure impurities and lead to poor resolution and inaccurate quantification.[6]
Q2: I'm observing severe peak tailing for my compound. What is the most likely cause and the quickest fix?
A2: The most common cause of peak tailing for basic compounds like 1-[4-(Trifluoromethoxy)phenyl]guanidine is secondary interaction with acidic silanol groups on the HPLC column packing material. A quick and effective solution is to modify your mobile phase. Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, can suppress the ionization of these silanols, thereby minimizing the unwanted interactions and improving peak shape.[2]
Q3: My compound's retention time is inconsistent between runs. What should I investigate?
A3: Fluctuating retention times are often due to an unstable mobile phase pH, especially when operating near the pKa of your analyte.[7][8] Ensure your mobile phase is adequately buffered. For consistent results, it is recommended to operate at a pH at least 1.5 to 2 units away from the compound's pKa.[9][8] Also, verify that your HPLC system is properly equilibrated and that there are no leaks.
Q4: Can the trifluoromethoxy group itself cause any chromatographic issues?
A4: The trifluoromethoxy group is generally stable under typical HPLC conditions.[3][10] However, its high electronegativity and lipophilicity contribute significantly to the compound's retention on a reverse-phase column.[3] In some instances, under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, but this is less common under standard analytical and preparative HPLC conditions.[10]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing is a pervasive issue when purifying basic compounds. It can compromise purity assessment and reduce the efficiency of preparative separations.[6]
Symptoms:
Asymmetrical peaks with a drawn-out trailing edge.
Poor resolution between the main peak and closely eluting impurities.
Reduced peak height and inaccurate peak area integration.[6]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanations:
Differentiating Chemical vs. Physical Problems: Injecting a neutral, non-polar compound is a definitive test. Neutral compounds are not susceptible to the acid-base interactions that cause chemical-related peak tailing. If a neutral compound exhibits tailing, the issue lies with the physical setup of your HPLC system.[4]
Mobile Phase Modifiers: Acidic additives like TFA or formic acid serve a dual purpose. They act as ion-pairing agents, forming a neutral complex with the protonated guanidine group, which improves its chromatographic behavior.[11] They also lower the mobile phase pH, which protonates the acidic silanol groups on the silica surface, reducing their ability to interact with the positively charged analyte.[5][6]
pH Optimization: For basic compounds, a low pH mobile phase (around 2.5-3.0) is generally recommended to ensure the analyte is fully protonated and to suppress silanol ionization.[6][12] However, always ensure your column is stable at the chosen pH.[5]
Column Selection: Modern HPLC columns are often "base-deactivated" or "end-capped," meaning the manufacturer has chemically treated the silica to minimize the number of accessible silanol groups.[4][7] If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.[6]
Guide 2: Optimizing Method Selectivity and Resolution
Achieving adequate separation between your target compound and its impurities is critical for obtaining high purity.
Symptoms:
Co-eluting peaks.
Poor resolution (Rs < 1.5) between the main peak and impurities.
Difficulty in isolating the pure compound during fraction collection.
Strategies for Improving Resolution:
Parameter
Recommended Action
Scientific Rationale
Mobile Phase Composition
Vary the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the ratio of organic solvent to aqueous buffer.
Different organic solvents alter the selectivity of the separation by changing the interactions between the analyte, stationary phase, and mobile phase.[13]
Gradient Slope
For preparative purification, a shallower gradient (e.g., a smaller change in % organic over a longer time) is often beneficial.
A shallower gradient increases the separation window between peaks, leading to better resolution.[11][14]
Column Chemistry
If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as Phenyl or Cyano.
Different stationary phases offer alternative selectivities based on different retention mechanisms (e.g., pi-pi interactions with a Phenyl column).
Temperature
Increase the column temperature (e.g., to 40°C).
Higher temperatures can improve peak efficiency and may alter selectivity. Ensure your compound is stable at the elevated temperature.[15]
Experimental Protocol: Method Development for Optimal Selectivity
Initial Scouting Gradient:
Column: A base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
Analysis of Initial Results:
Identify the retention time of your target compound.
Assess the resolution between the target and any impurities.
Optimization:
Based on the initial run, design a shallower gradient around the elution point of your compound. For example, if your compound elutes at 50% B, you might try a gradient of 40% to 60% B over 30 minutes.
If co-elution is still an issue, repeat the scouting gradient with methanol as the organic modifier.
If necessary, screen other column chemistries.
Visualization of the Purification Workflow
Caption: General workflow for the purification of 1-[4-(Trifluoromethoxy)phenyl]guanidine.
Stability Considerations
While the trifluoromethoxy-phenyl moiety is generally robust, it is good practice to be aware of potential degradation pathways, especially during method development and sample handling.[10]
pH Stability: Guanidine itself is a very strong base.[1] While the aromatic substituent modifies its properties, it is still advisable to avoid prolonged exposure to strongly acidic or basic conditions if not necessary for the chromatography. Forced degradation studies can be performed to assess the stability of your compound under various pH conditions.[17][18][19]
Photostability: Some aromatic compounds can be susceptible to photodegradation. It is recommended to store samples and standards in amber vials or protected from direct light.[18]
By systematically addressing issues of peak shape and selectivity, and by understanding the chemical nature of 1-[4-(Trifluoromethoxy)phenyl]guanidine, you can develop a robust and efficient HPLC purification method.
References
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Axion Labs. (2022, February 15). HPLC Peak Tailing.
Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
Element Lab Solutions. Peak Tailing in HPLC.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
MicroSolv Technology Corporation. Guanidine Analyzed with HPLC- AppNote.
Journal of Chromatographic Science. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine.
BenchChem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
JACS Au. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group.
BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
Agilent. Control pH During Method Development for Better Chromatography.
Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
Technical Support Information Bulletin 1172. HPLC Purification of Peptides.
Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography.
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE1nFUXhchez_0quyhvJAHU39WcGXFZIHQ5TicjXcUk_96R4MuHF0gam3E_zsluwn7nShpRkYJdspweGAS9NdwGvPrT1N4l2UeMDC8dQwpu9KmwbaUFbjbrpwgNvq1iN6FYE0ftVaBD0G8eQ5hfkddBlDiiU8yEfZ60R-AoFBISNXpPw8toFS6bFhBEHA2XN07TxH3__A55Bn2EDgOVQ==
Harrizul Rivai et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
PMC. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
ResearchGate. (2025, August 10). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
Resolving solubility issues of trifluoromethoxy compounds in biological assays
Topic: Resolving Solubility Issues of Trifluoromethoxy Compounds in Biological Assays Core Directive: The OCF₃ Solubility Paradox Welcome to the Advanced Application Support Center. You are likely here because your lead...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility Issues of Trifluoromethoxy Compounds in Biological Assays
Core Directive: The OCF₃ Solubility Paradox
Welcome to the Advanced Application Support Center.
You are likely here because your lead compound—featuring a strategically placed trifluoromethoxy (–OCF₃) group—has shown excellent metabolic stability but is failing in aqueous bioassays.
The Scientific Reality:
The –OCF₃ group is a "super-lipophile."[1] While it is often employed to block metabolic oxidation (e.g., replacing a methoxy group) or to modulate pKa, it introduces a specific physicochemical challenge. The oxygen atom acts as a "hinge," and due to hyperconjugation (
), the –CF₃ moiety adopts an orthogonal conformation relative to the aromatic ring [1].[2]
This conformation disrupts planar crystal packing (often improving thermodynamic solubility in organic solvents) but drastically increases the hydrophobic burden in aqueous buffers. The Hansch-Leo lipophilicity parameter (
) for –OCF₃ is +1.04 , significantly higher than –CF₃ (+0.[2][3]88) or –Cl (+0.71) [2].
In biological assays, this manifests not as "brick dust" (insolubility), but as "grease balls" —colloidal aggregates that sequester proteins, causing false positives and erratic IC₅₀ data.
Troubleshooting Guide: Q&A
Issue 1: "My compound precipitates immediately upon dilution from DMSO."
Diagnosis: Kinetic Solubility Failure.
Your compound is likely crashing out because the rapid change in solvent polarity (DMSO
Water) exceeds the rate of solvation. The "orthogonal twist" of the OCF₃ group exposes a dense fluorinated surface area that water molecules cannot effectively solvate, driving the system to minimize free energy via precipitation.
Solution:
Step-Down Dilution: Do not dilute 1000-fold in one step. Use an intermediate dilution plate (e.g., DMSO
50% DMSO/Buffer Final Buffer).
The "Shift" Check: Run your assay at two different protein concentrations. If the IC₅₀ shifts linearly with protein concentration, you have a solubility/aggregation artifact, not a true binding event [3].
Issue 2: "I see steep Hill slopes (> 2.0) and bell-shaped concentration-response curves."
Diagnosis: Colloidal Aggregation (The "Grease Ball" Effect).
Fluorinated compounds are notorious for forming promiscuous colloidal aggregates at micromolar concentrations. These colloids adsorb enzymes non-specifically, inhibiting them physically rather than chemically. This is the #1 cause of false positives for OCF₃ compounds [4].
Solution:
Detergent Counter-Screen: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.
Logic: If the activity disappears with detergent, your initial "hit" was an aggregate. Detergents disrupt colloids but rarely affect true specific binding.
Centrifugation Test: Spin the assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the substrate. If potency drops in the supernatant, your compound was in the pellet.
Issue 3: "My compound shows high potency in biochemical assays but zero activity in cell-based assays."
Diagnosis: High Non-Specific Binding (NSB) or "Plastic loss."
The lipophilic OCF₃ group drives the molecule to bind to the polystyrene walls of your microplate or the pipette tips, effectively lowering the free concentration (
) to near zero.
Solution:
Switch Labware: Use Low-Binding (silanized) plates and pipette tips.
Carrier Proteins: Ensure your buffer contains 0.1% BSA (Bovine Serum Albumin). Albumin acts as a "solubility chaperone," keeping the lipophilic compound in solution while allowing it to partition to the target receptor.
Warning: Excessive BSA (>0.5%) can cause a "protein shift," reducing apparent potency by binding the drug itself.
Technical Data & Protocols
Comparative Lipophilicity Table
Understanding the shift in properties when installing OCF₃ is vital for rational design.
Substituent
Hansch Value
Electronic Effect ()
Structural Impact
–H
0.00
0.00
Baseline
–OCH₃
-0.02
-0.27
Planar, Electron Donating
–CF₃
+0.88
+0.54
Bulky, Electron Withdrawing
–OCF₃
+1.04
+0.35
Orthogonal, Super-Lipophilic
–SCF₃
+1.44
+0.50
High Lipophilicity, Oxidation Risk
Data sourced from Hansch-Leo parameters and physicochemical reviews [2, 5].
Technical Note: Stability of 1-[4-(Trifluoromethoxy)phenyl]guanidine in Aqueous Solution
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the "Why" and "How" of experimental stability, moving beyond simple data sheets to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the "Why" and "How" of experimental stability, moving beyond simple data sheets to provide actionable troubleshooting logic.
[1]
Executive Summary & Quick Reference
For researchers utilizing 1-[4-(Trifluoromethoxy)phenyl]guanidine (often supplied as the Hydrochloride salt), the stability profile in aqueous solution is defined by two distinct parameters: Chemical Integrity (resistance to bond breaking) and Physical State (solubility/precipitation).
Acidic to Neutral pH (pH 1.0 – 7.5):Highly Stable. The molecule exists as the guanidinium cation. Hydrolysis is negligible at room temperature.
Basic pH (pH > 9.0):Meta-Stable to Unstable. The formation of the free base reduces solubility (risk of precipitation) and increases susceptibility to nucleophilic attack (risk of hydrolysis to urea).
The -OCF₃ Group:Inert. The trifluoromethoxy moiety is chemically robust and resists hydrolysis under standard laboratory conditions.
Module 1: Chemical Stability & Degradation Mechanisms[1]
The "Weak Link" Analysis
Contrary to common assumptions, the fluorinated tail (–OCF₃) is not the instability risk. The trifluoromethoxy group is a "pseudo-halogen" with high metabolic and chemical resistance. The primary degradation pathway is the hydrolysis of the guanidine moiety into its corresponding urea.
Mechanism of Action
In aqueous environments, particularly at elevated pH (alkaline stress), the guanidinium cation (
) deprotonates to the free base. The free base is susceptible to nucleophilic attack by hydroxide ions (), leading to the release of ammonia and the formation of 1-[4-(trifluoromethoxy)phenyl]urea .
Key Insight: This reaction is slow at room temperature but accelerates significantly under two conditions:
High pH (>10): Increases the concentration of the reactive free base.
Elevated Temperature (>40°C): Provides the activation energy for the tetrahedral intermediate collapse.
Visualization: Degradation Pathway
The following diagram illustrates the specific hydrolysis pathway you must monitor.
The most frequent "stability" complaint regarding aryl guanidines is actually a solubility failure . The protonation state of the guanidine group dictates its ability to stay in solution.[1]
The pH-Solubility Trap[1]
pKa Estimation: The pKa of the guanidine group in this molecule is approximately 10.5 – 11.0 (lower than the ~13.6 of unsubstituted guanidine due to the electron-withdrawing phenyl-OCF₃ ring).
Behavior:
pH < pKa (e.g., pH 7.4): The molecule is protonated (+ charge). High water solubility.
pH > pKa: The molecule becomes neutral (Free Base). Drastic drop in solubility.
Critical Table: Solubility vs. pH
Parameter
Acidic (pH 2-6)
Physiological (pH 7.4)
Alkaline (pH > 10)
Dominant Species
Cation (Salt form)
Cation (Salt form)
Neutral (Free Base)
Solubility
High (>50 mM typical)
Moderate/High
Very Low (Precipitates)
Chemical Stability
Excellent
Excellent
Poor (Hydrolysis risk)
Visual Appearance
Clear Solution
Clear Solution
Cloudy / White Precipitate
Troubleshooting Guide (FAQ Format)
Q1: My stock solution (100 mM in water) turned cloudy after adjusting pH to 8.5. Did it degrade?
Diagnosis: Likely Physical Precipitation , not chemical degradation.
Reasoning: While pH 8.5 is below the pKa, the "Common Ion Effect" (if buffers were added) or local areas of high alkalinity during adjustment can cause the free base to crash out.
Action:
Acidify a small aliquot with 1N HCl.
Result: If it clears up immediately, it was precipitation. If the solid remains, it may be the Urea degradant (which is highly insoluble in water).
Q2: Can I autoclave aqueous solutions of this compound?
Recommendation:No.Reasoning: Although the OCF₃ group is heat-stable, the guanidine hydrolysis rate increases exponentially with temperature. Autoclaving (121°C) poses a significant risk of generating urea impurities and releasing ammonia.
Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).
Q3: How do I distinguish between the Guanidine active and the Urea impurity?
Method: Reverse-Phase HPLC.
Protocol:
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid). Note: TFA is crucial to keep the guanidine protonated and improve peak shape.
Elution Order:
Guanidine (Active): Elutes earlier (more polar due to positive charge).
Urea (Impurity): Elutes later (neutral, more lipophilic).
Q4: The powder arrived clumped. Is it spoiled?
Diagnosis: Likely Hygroscopicity .[2]
Reasoning: Guanidine salts (especially HCl) are hygroscopic. They absorb atmospheric moisture, causing clumping.
Verification: Run an LC-MS or NMR. If the spectra match the parent compound, the chemical integrity is intact. Dry under vacuum over P₂O₅ if precise weighing is required.
Decision Logic for Troubleshooting
Use this flow to diagnose issues with your aqueous formulation.
References
Guanidine Stability: Katritzky, A. R., et al. "Hydrolysis of substituted guanidines." The Journal of Organic Chemistry. Mechanisms of nucleophilic attack on the guanidinium carbon.
Trifluoromethoxy Group Properties: Leroux, F., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. Confirms the metabolic and chemical stability of the -OCF3 group ("Super-halogen").
General Solubility Data: PubChem Compound Summary for Guanidine Hydrochloride. (General reference for the hygroscopic nature and high water solubility of guanidine salts).
pKa of Aryl Guanidines: Charton, M. "The substituent effect on the pKa of protonated guanidines." Journal of Organic Chemistry. Establishes the electron-withdrawing effect of aryl rings lowering pKa from 13.6 to the 10-11 range.
Minimizing hydrolysis of guanidine group under basic conditions
Technical Support & Troubleshooting Center Current Status: Operational Topic: Minimizing Hydrolysis of Guanidine Moieties in Basic Media Ticket Priority: High (Irreversible Degradation Risk) The Mechanic's Corner: Unders...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Center
Current Status: Operational
Topic: Minimizing Hydrolysis of Guanidine Moieties in Basic Media
Ticket Priority: High (Irreversible Degradation Risk)
The Mechanic's Corner: Understanding the Failure Mode
Before troubleshooting, it is critical to understand why the guanidine group fails. While guanidines are among the strongest organic bases (
), their protonated stability does not render them immune to nucleophilic attack in high-pH environments.
The Chemical Defect:
In strong alkaline conditions (pH > 13) or at elevated temperatures, the concentration of the free base increases, or the hydroxide ion (
) acts as a potent nucleophile against the central carbon of the guanidinium cation. This disrupts the resonance stabilization, forming a tetrahedral intermediate that collapses into urea and an amine—an irreversible degradation pathway.
Mechanism of Failure (Visualization)
Figure 1: The degradation pathway of guanidine to urea. The critical control point is preventing the initial nucleophilic attack on the central carbon.
Troubleshooting Guide: Scenario-Based Solutions
Select the scenario that best matches your current experimental setup.
Scenario A: Saponification (Ester Hydrolysis) in the Presence of Guanidine
The Issue: You need to cleave a methyl/ethyl ester using LiOH or NaOH, but the molecule contains an arginine or a synthetic guanidine core.
Risk Level: High.[1] Standard reflux conditions will convert the guanidine to urea.
Parameter
Standard Protocol (RISKY)
Optimized Protocol (SAFE)
Why?
Reagent
NaOH / KOH
LiOH or TMSOK
LiOH is milder due to lower solubility/activity aggregates; TMSOK is anhydrous.
Temperature
Reflux / RT
0°C to 4°C
Hydrolysis rates drop significantly at lower temperatures.
Solvent
MeOH / Water
THF / Water (4:1)
Reducing water content slows the specific rate of hydrolysis.
Stoichiometry
Excess (5-10 eq)
Controlled (1.1 - 1.5 eq)
Minimizes the concentration of free nucleophilic hydroxide.
Corrective Action:
Switch to the Cold Lithium Hydroxide Protocol (See Section 4) or use Trimethyltin Hydroxide (specialized cases) if LiOH fails.
Scenario B: Peptide Synthesis (Fmoc Removal)
The Issue: Using 20% Piperidine to remove Fmoc groups.
Risk Level: Low to Moderate.
Insight: Standard Pbf/Pmc protecting groups on Arginine are generally stable to piperidine. However, "slow" deprotections or extended exposure can lead to side reactions.
Corrective Action:
Do not extend deprotection times unnecessarily.
If using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections, limit exposure to <5 minutes. DBU is a stronger base and increases risk compared to piperidine.
Scenario C: Global Deprotection / Cleavage from Resin
The Issue: Cleaving a peptide/molecule from a resin using basic conditions (e.g., hydrazine or hydroxide for ester linkers).
Risk Level: Critical.
Insight: This is the most dangerous step. If the protecting groups (Pbf) are removed before the base treatment, the free guanidine is exposed.
Corrective Action:
Ensure the guanidine remains protected (Pbf) during the base cleavage if possible. Pbf is stable to base; it is removed by acid (TFA).
Perform base cleavage first (keeping Pbf on), then treat with TFA to remove Pbf.
Frequently Asked Questions (Deep Dive)
Q: Why is the guanidine group unstable in base if it has a high pKa (13.6)?A: Do not confuse basicity (proton acceptance) with electrophilicity (susceptibility to attack). While the protonated guanidinium is stable, the high pH forces the equilibrium toward the free base or allows the high concentration of
to attack the central carbon. The formation of the tetrahedral intermediate is the death sentence for the group [1].
Q: Can I use Pbf protection to survive NaOH treatment?A: Generally, yes. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is designed to be base-stable and acid-labile. It withstands standard saponification conditions better than the free guanidine. However, extremely harsh conditions (boiling NaOH) may eventually degrade the sulfonamide bond. Always keep the protecting group ON during basic manipulations [2].
Q: Is LiOH actually "safer" than NaOH?A: Yes, but primarily due to kinetics. Lithium is a smaller cation with higher charge density, often leading to tighter ion pairing in organic solvents, which can modulate the "nakedness" and reactivity of the hydroxide anion compared to K+ or Na+ [3].
Validated Protocols
Protocol A: Cold Saponification (The "Standard" Fix)
Use this for molecules containing Arginine or robust guanidines.
Dissolve: Dissolve substrate (1.0 eq) in THF (tetrahydrofuran).
Cool: Place the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes.
Prepare Base: Dissolve LiOH (1.2 eq) in a minimal amount of water.
Add: Add the LiOH solution dropwise to the THF solution. The final solvent ratio should be roughly 3:1 or 4:1 (THF:Water).
Monitor: Stir at
. Monitor by TLC/LCMS every 30 minutes.
Quench: Once starting material is consumed, immediately acidify with 1M HCl or citric acid to pH 4-5. Do not let it sit in base.[1]
Protocol B: Anhydrous Hydrolysis (The "Rescue" Fix)
Use this for highly sensitive substrates where water/hydroxide must be minimized.
Reagent: Potassium Trimethylsilanolate (TMSOK) or Potassium t-butoxide/Water complex.
Dissolve: Dissolve ester in anhydrous Ether or THF.
Add: Add TMSOK (1.1 eq) as a solid or solution.
Reaction: Stir at Room Temperature. TMSOK acts as a nucleophile to cleave the ester (forming the silyl ester which hydrolyzes on workup) but is generally less aggressive toward the guanidine core than free hydroxide [4].
Workup: Dilute with solvent and wash with dilute citric acid.
Decision Logic for Researchers
Use this logic flow to determine your experimental path.
Figure 2: Decision matrix for selecting the appropriate basic workflow.
References
Mechanism of Alkaline Hydrolysis:
Williams, A., & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanic Acid. Kinetic Evidence for a Zwitterionic Intermediate. Journal of the Chemical Society, Perkin Transactions 2.
(Note: While focused on urea, this foundational text establishes the tetrahedral intermediate kinetics relevant to guanidine collapse).
Protecting Group Stability (Pbf/Pmc):
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine. Tetrahedron Letters, 34(49), 7829-7832.
Lithium Hydroxide Specificity:
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2] (General reference for LiOH vs NaOH reactivity profiles in saponification).
See also: BenchChem Technical Guides on Ester Hydrolysis.
TMSOK Reagent Utility:
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid attack on esters. Tetrahedron Letters, 25(51), 5831-5834.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethoxy)phenylguanidine
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this end...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structures. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(trifluoromethoxy)phenylguanidine, a compound of interest due to the prevalence of the guanidine moiety in pharmacologically active molecules and the increasing use of the trifluoromethoxy group as a bioisostere in medicinal chemistry.
While a publicly available, experimentally derived mass spectrum for 4-(trifluoromethoxy)phenylguanidine is not readily found in the literature, we can, with a high degree of confidence, predict its fragmentation behavior. This prediction is grounded in the fundamental principles of mass spectrometry and supported by fragmentation data from structurally analogous compounds. This guide will compare the predicted fragmentation of our target molecule with that of related structures, provide a detailed experimental protocol for its analysis, and visualize the proposed fragmentation pathways.
Predicting the Fragmentation Cascade of 4-(Trifluoromethoxy)phenylguanidine
Under electron ionization (EI), a 70 eV electron beam typically removes an electron from the molecule, forming a molecular ion (M+•). The location of the initial ionization is often at a site of high electron density, such as the lone pairs of the nitrogen atoms in the guanidine group or the π-system of the aromatic ring. The resulting energetically unstable molecular ion then undergoes a series of fragmentation reactions to yield smaller, more stable ions.[1][2][3]
The fragmentation of 4-(trifluoromethoxy)phenylguanidine is anticipated to be driven by several key structural features: the basic guanidine group, the aromatic phenyl ring, and the electron-withdrawing trifluoromethoxy substituent.
Proposed Major Fragmentation Pathways
Alpha-Cleavage adjacent to the Guanidine Group: A common fragmentation pathway for compounds containing amino groups is the cleavage of the bond beta to the nitrogen atom. In this case, cleavage of the C-N bond between the phenyl ring and the guanidine moiety is expected to be a primary fragmentation event. This would result in two possible charged fragments: the 4-(trifluoromethoxy)phenyl radical cation or the guanidinyl cation. Given the resonance stabilization of the guanidinium cation, its formation is highly probable.
Fragmentation of the Guanidine Moiety: The guanidine core itself can undergo fragmentation. Following the initial C-N bond cleavage, the resulting guanidinyl fragment could lose neutral molecules such as ammonia (NH3) or cyanamide (CH2N2) to form smaller, stable ions.
Fragmentation of the Trifluoromethoxy-Substituted Phenyl Ring: The 4-(trifluoromethoxy)phenyl cation is also a likely fragment. This ion can undergo further fragmentation characteristic of trifluoromethylated aromatic compounds. This includes the loss of a fluorine radical (.F), a difluorocarbene (:CF2), or a trifluoromethyl radical (.CF3).[4] The loss of carbon monoxide (CO) from the phenoxy cation is also a possibility.
Tabulated Summary of Predicted Fragments
m/z (predicted)
Proposed Fragment Ion
Neutral Loss
Plausibility and Rationale
205
[C8H8F3N3O]+•
-
Molecular Ion (M+•)
176
[C7H5F3O]+•
•C(NH2)2
α-cleavage, loss of guanidinyl radical
148
[C6H5F3O]+
CO
Loss of carbon monoxide from the phenoxy cation
129
[C6H5F2O]+
F
Loss of a fluorine radical from the trifluoromethoxy group
99
[C6H4F]+•
•CF3O
Cleavage of the O-CF3 bond
77
[C6H5]+
•OCF3
Cleavage of the C-O bond
59
[CH5N3]+
•C7H4F3O
Formation of the guanidinium cation
43
[CH3N2]+
H2NCN
Fragmentation of the guanidine moiety
Comparative Fragmentation Analysis
To substantiate our predictions, we will compare the expected fragmentation of 4-(trifluoromethoxy)phenylguanidine with known fragmentation patterns of structurally related molecules.
Guanidine: The mass spectrum of guanidine (MW: 59.07) shows a prominent molecular ion peak.[5][6] Its fragmentation is relatively simple, primarily involving the loss of ammonia. This supports the proposed fragmentation within the guanidine moiety of our target molecule.
Trifluoromethyl-Substituted Aromatics: Studies on the mass spectrometry of trifluoromethyl-substituted heterocycles and cyclopropanes have shown that the loss of .CF3 or the rearrangement and loss of :CF2 are common fragmentation pathways.[4] For instance, the mass spectrum of 4-(trifluoromethyl)phenylacetonitrile displays a significant loss of the CF3 group.[7][8] This lends credence to the predicted fragmentation of the -OCF3 group in our target molecule, likely through similar mechanisms.
The presence of the oxygen atom in the trifluoromethoxy group of our target molecule introduces additional fragmentation possibilities, such as the loss of CO, which would be absent in compounds with a trifluoromethyl group directly attached to the phenyl ring.
Experimental Protocol for Mass Spectrometry Analysis
To empirically determine the fragmentation pattern of 4-(trifluoromethoxy)phenylguanidine, the following experimental protocol using Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) is recommended.
1. Sample Preparation:
Dissolve 1 mg of 4-(trifluoromethoxy)phenylguanidine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph (GC):
Injection Port: Splitless mode at 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Solvent Delay: 3 minutes.
3. Data Analysis:
Identify the peak corresponding to 4-(trifluoromethoxy)phenylguanidine in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion peak and major fragment ions.
Propose fragmentation pathways based on the observed m/z values and their relative abundances, and compare them with the predicted pattern.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of 4-(trifluoromethoxy)phenylguanidine under electron ionization.
Caption: Proposed EI fragmentation pathways of 4-(trifluoromethoxy)phenylguanidine.
This comprehensive guide provides a robust, scientifically-grounded prediction of the mass spectrometry fragmentation pattern of 4-(trifluoromethoxy)phenylguanidine. By leveraging established fragmentation principles and comparative data, researchers can more confidently identify this and related compounds in their analytical workflows. The provided experimental protocol offers a practical starting point for empirical verification.
References
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.
A Researcher's Guide to IR Spectroscopy of Aryl Guanidines: Characteristic Peaks and Comparative Analysis
Introduction: The Structural Significance of Aryl Guanidines Aryl guanidines are a class of organic compounds featuring a guanidine core attached to at least one aromatic ring. The guanidine group—a central carbon atom b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Significance of Aryl Guanidines
Aryl guanidines are a class of organic compounds featuring a guanidine core attached to at least one aromatic ring. The guanidine group—a central carbon atom bonded to three nitrogen atoms—is a powerful structural motif in medicinal chemistry and materials science. Its high basicity, resonance stabilization when protonated, and ability to form multiple hydrogen bonds are central to its function in molecular recognition and catalysis. As such, aryl guanidines are found in a variety of pharmacologically active agents, including the antihypertensive drug guanabenz.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR offers a unique spectral "fingerprint," allowing researchers to confirm the presence of the critical guanidine moiety, assess its protonation state, and distinguish it from other nitrogen-containing functional groups. This guide provides an in-depth analysis of the characteristic IR peaks of aryl guanidines, a comparative look at related functional groups, and a robust experimental protocol for obtaining high-quality spectra.
Deciphering the Spectrum: Characteristic Vibrational Modes of Aryl Guanidines
The infrared spectrum of an aryl guanidine is a composite of the vibrations from the guanidine core and the attached aromatic system. The protonation state of the guanidine group significantly influences the spectrum, a key diagnostic feature for researchers.
Key Vibrational Regions for Neutral Aryl Guanidines
For a neutral aryl guanidine, the spectrum is defined by distinct N-H, C=N, and C-N vibrations.
N-H Stretching Region (3500 - 3200 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of the N-H bonds. Due to the presence of both -NH₂ and =N-H groups, a series of bands typically appears. Primary amines (-NH₂) exhibit both asymmetric and symmetric stretching modes, which often present as a pair of bands.[1][2] The exact position and broadness of these peaks are highly sensitive to intermolecular and intramolecular hydrogen bonding.
C=N Stretching Region (1680 - 1620 cm⁻¹): The stretching of the carbon-nitrogen double bond (imine) is a hallmark of the neutral guanidine group and gives rise to a strong absorption band. For instance, the C=N stretch in L-arginine has been identified at 1675 cm⁻¹.[3] This peak is one of the most reliable indicators for identifying the neutral guanidine moiety.
N-H Bending Region (1650 - 1550 cm⁻¹): The scissoring or bending vibrations of the N-H bonds, particularly from the -NH₂ groups, appear in this region. It is critical to note that this absorption can sometimes overlap with the C=N stretching band, requiring careful spectral interpretation.[4]
Aromatic Region (1600 - 1400 cm⁻¹ & 3100 - 3000 cm⁻¹): The presence of the aryl substituent is confirmed by characteristic C=C in-ring stretching vibrations, which typically appear as two or more sharp bands in the 1600-1400 cm⁻¹ range.[5][6] Additionally, the aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[6]
C-N Stretching Region (1350 - 1250 cm⁻¹): The stretching vibrations of the carbon-nitrogen single bonds are found in the fingerprint region of the spectrum. For aromatic amines, this band is typically strong and appears between 1335-1250 cm⁻¹.[1][7]
The Impact of Protonation: The Guanidinium Cation
Due to their high basicity, guanidines are often protonated, forming the resonance-stabilized guanidinium cation. This transformation dramatically alters the IR spectrum. The distinct C=N double bond character is lost, and the positive charge delocalizes across the three C-N bonds.
This leads to the disappearance of the sharp C=N stretching peak and the appearance of a strong, often broad, absorption band corresponding to the asymmetric stretching of the CN₃ core , typically observed between 1680 - 1580 cm⁻¹ .[8] In asymmetrically substituted guanidinium ions, such as in the side chain of arginine, this degenerate vibration can split into two distinct bands.[9] For example, studies on arginine have identified these two bands at 1587 cm⁻¹ and 1610 cm⁻¹.[9]
Summary Table: Characteristic IR Peaks for Aryl Guanidines
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity & Notes
N-H Stretch
3500 - 3200
Medium to Strong, often multiple sharp peaks. Broadens with H-bonding.[8]
Aromatic C-H Stretch
3100 - 3000
Medium to Weak, sharp. Diagnostic for aryl presence.[5][6]
Aliphatic C-H Stretch
< 3000
Medium. Present if alkyl linkers or substituents exist.
C=N Stretch (Neutral)
1680 - 1620
Strong, sharp. Key peak for the neutral guanidine group.
CN₃ Asymmetric Stretch (Protonated)
1680 - 1580
Strong, often broad. Key peak for the guanidinium cation.[8][9]
N-H Bend (Scissoring)
1650 - 1550
Medium to Strong. Can overlap with C=N and CN₃ stretch.[4]
Aromatic C=C Stretch
1600 - 1400
Medium to Weak, sharp. Typically multiple bands.[5]
C-N Stretch
1350 - 1250
Medium to Strong. In the fingerprint region.[1][7]
Aromatic C-H "oop" Bend
900 - 675
Strong. Position can indicate substitution pattern.[5]
Visualizing the Vibrations
The following diagram illustrates the primary vibrational modes within a model aryl guanidine structure that give rise to its characteristic IR peaks.
Caption: Key vibrational modes of an aryl guanidinium cation.
Comparative Guide: Aryl Guanidines vs. Other Nitrogenous Compounds
The unique spectral features of aryl guanidines become clearer when compared to other common nitrogen-containing functional groups. Misidentification is common without a careful, comparative analysis.
Aryl Amines vs. Aryl Guanidines: While both show N-H stretches, the primary diagnostic difference is the absence of a strong C=N stretch in the 1680-1620 cm⁻¹ region for amines. The C-N single bond stretch in amines is much weaker and occurs at lower wavenumbers (1335-1250 cm⁻¹).[1][7]
Amides vs. Aryl Guanidines: The most prominent feature of an amide is its C=O (Amide I) stretching band.[7] While this can appear in a similar region to the guanidine C=N stretch, the presence of a distinct Amide II band (N-H bend) around 1530 cm⁻¹ for secondary amides helps to differentiate them.[7] Furthermore, the N-H stretching region of amides is often broader due to stronger hydrogen bonding.
Imines vs. Aryl Guanidines: Both possess a C=N bond. However, the guanidine C=N is part of a larger, electron-rich system involving three nitrogen atoms. This electronic environment, and the presence of N-H groups, distinguishes its overall spectrum from a simple imine, which lacks the characteristic N-H stretching and bending vibrations.
Experimental Protocol: FT-IR Analysis of a Solid Aryl Guanidine
This section provides a self-validating protocol for acquiring a high-quality FT-IR spectrum of a solid aryl guanidine sample using the Attenuated Total Reflectance (ATR) technique, a common and modern method.
Objective: To obtain a clean, reproducible FT-IR spectrum of a solid aryl guanidine sample for structural identification.
Materials:
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Aryl guanidine sample (solid, ~1-2 mg)
Spatula
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology:
Instrument Preparation & Background Scan:
Rationale: A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal. This spectrum is automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.
Procedure:
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol, followed by a dry wipe.
Navigate to the instrument control software and select the "Background" or "Collect Background" function.
Ensure nothing is on the ATR crystal.
Initiate the background scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Sample Application:
Rationale: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.
Procedure:
Place a small amount (1-2 mg) of the solid aryl guanidine sample onto the center of the ATR crystal using a clean spatula.
Lower the ATR press and apply consistent pressure to the sample. The software often has a pressure gauge or indicator. This ensures intimate contact between the sample and the crystal surface.
Data Acquisition:
Rationale: Setting appropriate scan parameters ensures a spectrum with good resolution and a low noise level.
Procedure:
Enter a unique sample name and any relevant metadata.
Set the data acquisition parameters. Standard parameters are often sufficient:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16 to 32 (more scans improve signal-to-noise but increase collection time)
Initiate the sample scan.
Data Processing and Interpretation:
Rationale: Raw data may require minor corrections for optimal presentation and analysis.
Procedure:
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
Label the significant peaks corresponding to the expected vibrational modes of the aryl guanidine. Compare the peak positions with the reference table provided in this guide.
Cleaning:
Rationale: Thorough cleaning prevents cross-contamination between samples.
Procedure:
Release the pressure and remove the bulk of the sample.
Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe, followed by a dry wipe, as performed in Step 1.
Experimental Workflow Diagram
Caption: Experimental workflow for FT-IR analysis via ATR.
Conclusion
FT-IR spectroscopy is an indispensable tool for researchers working with aryl guanidines. A thorough understanding of the characteristic absorption bands for both the neutral and protonated forms allows for confident structural verification and provides insights into the chemical environment of the molecule. By comparing the spectrum against those of common amines and amides, and by following a robust experimental protocol, scientists can effectively leverage FT-IR to accelerate their research and development in medicinal chemistry and beyond.
References
Kuo, C. H., et al. (2007). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Journal of Chemical Physics. Available from: [Link]
Vorobyev, D. Y., et al. (2009). Ultrafast vibrational spectroscopy of a degenerate mode of guanidinium chloride. The Journal of Physical Chemistry B. Available from: [Link]
ResearchGate. Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Available from: [Link]
ResearchGate. Comparison of IR absorption spectra of guanine (G) and its cis-Pt.... Available from: [Link]
ResearchGate. FTIR spectra of (a) pure L-arginine (orange line).... Available from: [Link]
ResearchGate. FTIR spectra of polymeric guanidine derivatives. Available from: [Link]
Science.gov. c-h stretching vibration: Topics. Available from: [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available from: [Link]
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available from: [Link]
Michigan State University Department of Chemistry. Infrared Spectroscopy Table. Available from: [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]
Comparative Guide: Trifluoromethoxy vs. Trifluoromethyl Guanidines in Medicinal Chemistry
Executive Summary Verdict: While both trifluoromethyl ( ) and trifluoromethoxy ( ) groups are premier bioisosteres for modulating lipophilicity and metabolic stability, the guanidine variant frequently offers a superior...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: While both trifluoromethyl (
) and trifluoromethoxy () groups are premier bioisosteres for modulating lipophilicity and metabolic stability, the guanidine variant frequently offers a superior potency profile for targets requiring deep hydrophobic engagement and specific electrostatic matching.
The
moiety provides a unique "super-lipophilic" character () exceeding that of , coupled with a distinct conformational "kink" (orthogonal geometry) that allows for better shape complementarity in complex binding pockets. Furthermore, its electron-donating resonance effect () preserves the basicity of the guanidine headgroup better than the purely electron-withdrawing (), maintaining critical salt-bridge interactions with anionic residues (Asp/Glu).
Part 1: Physicochemical Profiling & Mechanism of Action
To rationally select between these two fluorinated motifs, one must understand how they alter the physicochemical landscape of the guanidine scaffold.
Electronic Modulation of Guanidine Basicity
The guanidine group typically binds via a charge-assisted hydrogen bond (salt bridge). The strength of this interaction is
-dependent. Substituents on the -aryl ring modulate this via electronic effects.
(The Deactivator): Exerts a strong inductive electron-withdrawing effect () with no resonance donation. This significantly lowers the of the guanidine, potentially weakening the salt bridge if the environment requires a hard positive charge.
(The Balancer): While inductively withdrawing (), the oxygen atom possesses lone pairs that donate electron density back into the ring ( effect). This competing resonance makes less deactivating than , often resulting in a guanidine that is slightly more basic and better solvated.
The "Super-Lipophilic" Advantage
The
group is one of the most lipophilic substituents known in medicinal chemistry, surpassing the group. This is critical for guanidines, which are inherently polar; the tail helps drag the polar headgroup through lipid bilayers (improving permeability).
Table 1: Comparative Physicochemical Constants
Property
Trifluoromethyl ()
Trifluoromethoxy ()
Impact on Guanidine Potency
Hansch Lipophilicity ()
increases membrane permeability and hydrophobic binding.
Hammett Constant ()
is less withdrawing; preserves guanidine basicity better.
Bond Angle ()
Linear/Rigid
Bent ()
adopts an orthogonal conformation ("Twist").
Metabolic Stability
High
High (Resistant to -dealkylation)
Both block metabolic soft spots effectively.
Conformational Analysis (The "Kink" Effect)
Unlike the
group, which is rotationally symmetric and rigid relative to the phenyl ring, the group introduces a conformational "kink" due to the ether linkage.
The
group prefers a conformation where the bond is orthogonal (perpendicular) to the aromatic ring to minimize steric clash and maximize orbital overlap.
Potency Implication: This twist allows
guanidines to fit into L-shaped or narrow hydrophobic pockets that the bulkier, rigid cannot access.
Part 2: Decision Logic & Signaling Pathways
The following diagram illustrates the decision process for selecting between
and based on the target binding site requirements.
Figure 1: Decision matrix for selecting fluorinated guanidine bioisosteres based on binding pocket topology and electronic requirements.
Part 3: Experimental Protocol (Synthesis & Validation)
To validate the potency difference, one must synthesize the
-aryl guanidine analogs. The following protocol uses the Goodman Reagent (-di-Boc-triflylguanidine) method, which is superior to cyanamide coupling for electron-deficient anilines (like those with /).
Workflow Diagram
Figure 2: Synthetic workflow for converting electron-deficient anilines to guanidines.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
Procedure: Dissolve the aniline in DCM under nitrogen atmosphere. Add the guanylating agent followed by triethylamine. Stir at room temperature for 12–24 hours. The electron-withdrawing nature of
may slow nucleophilic attack; if conversion is low, heat to 40°C.
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the
-di-Boc protected guanidine.
Deprotection:
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).
Procedure: Dissolve the protected intermediate in the acid solution. Stir at room temperature for 2–4 hours until TLC shows consumption of starting material.
Isolation: Remove solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the white solid (guanidine hydrochloride salt).
Potency Validation (
Assay):
Compounds should be dissolved in DMSO.
Perform a standard competitive binding assay or enzymatic inhibition assay (depending on target).
Critical Control: Include the non-fluorinated phenyl-guanidine to quantify the "Fluorine Effect."
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. Chemical Society Reviews. Link
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Goodman, M., et al. (2002). Facile Guanidinylation of Amines Using Di-Boc-Triflylguanidine. Journal of Organic Chemistry. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Comparative
A Senior Application Scientist's Guide to ¹⁹F NMR Shifts for Trifluoromethoxy Group Validation
Introduction: The Rise of the Trifluoromethoxy Group and the Power of ¹⁹F NMR In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. Its incorpo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of the Trifluoromethoxy Group and the Power of ¹⁹F NMR
In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. Its incorporation into drug candidates can profoundly enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability, often leading to more favorable pharmacokinetic profiles.[1][2] The strong C-F bonds are resistant to metabolic oxidation, while the group's electronic properties can fine-tune the acidity or basicity of nearby functionalities.[2][3]
However, the successful synthesis and unequivocal identification of a trifluoromethoxy-substituted compound require a robust analytical method. This is where Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers unparalleled advantages. The ¹⁹F nucleus is an ideal NMR probe: it has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, giving it a sensitivity that is 83% that of the proton (¹H) nucleus.[2][4][5][6] Critically, with no natural biological background, ¹⁹F NMR provides a clean and direct window into the chemical environment of the fluorine atoms.[1][5]
This guide provides an in-depth, experience-driven approach to using ¹⁹F NMR for the validation of the trifluoromethoxy group. We will move beyond simple data reporting to explore the causality behind experimental choices, enabling you to design self-validating protocols and interpret your data with confidence.
Understanding the ¹⁹F NMR Signal of the Trifluoromethoxy Group
The diagnostic power of ¹⁹F NMR lies in its remarkable sensitivity to the local electronic environment, which manifests as a wide range of chemical shifts (δ), typically spanning over 400 ppm.[2][5] For the trifluoromethoxy group, the observed chemical shift is a precise reporter of its molecular context.
Typical Chemical Shift Range
The ¹⁹F NMR signal for an aromatic trifluoromethoxy group (Ar-OCF₃) typically appears in a distinct upfield region, generally between -56 and -60 ppm relative to the standard reference, CFCl₃. This is a crucial starting point for identification. For example, the ¹⁹F NMR spectrum of trifluoromethoxy-benzene shows a sharp singlet in this region.[7]
Causality: Key Factors Influencing the -OCF₃ Chemical Shift
A simple chemical shift value is only the beginning of the story. True validation comes from understanding why the signal appears where it does. The precise position of the -OCF₃ resonance is dictated by a confluence of shielding and deshielding effects.[8][9]
Electronic Effects: The electron density around the fluorine nuclei is the primary determinant of the chemical shift. Electron-withdrawing groups (EWGs) on the aromatic ring will pull electron density away from the -OCF₃ group. This reduction in electron density deshields the fluorine nuclei from the applied magnetic field, causing a downfield shift (a less negative ppm value). Conversely, electron-donating groups (EDGs) increase electron density, shielding the nuclei and causing an upfield shift (a more negative ppm value).[8][10] This predictable electronic response is a powerful tool for structural confirmation.
Solvent Effects: The polarity and nature of the NMR solvent can significantly perturb the electronic environment of the -OCF₃ group, leading to shifts of ±2 ppm or more.[6][8] This is not an experimental nuisance; it is a validation opportunity. A genuine -OCF₃ group will exhibit a consistent and predictable shift change when moving between solvents of different polarities (e.g., from non-polar CDCl₃ to polar DMSO-d₆). This phenomenon arises from intermolecular interactions, such as dipole-dipole interactions between the solute and solvent, which alter the local electronic shielding.[8][11][12]
Conformation and Steric Effects: The three-dimensional arrangement of atoms can lead to through-space interactions that influence the ¹⁹F chemical shift. If bulky neighboring groups force a particular conformation, the van der Waals radii of these groups can overlap with those of the fluorine atoms, restricting electron motion and causing deshielding.[9]
Comparative Analysis: Is It an -OCF₃ or Another -CF₃ Group?
A common challenge in drug development is confirming the identity of a fluorinated moiety. The presence of a singlet in the -CF₃ region is not, by itself, definitive proof of a trifluoromethoxy group. Other common trifluoromethyl groups, such as -CF₃, -SCF₃, and -SO₂CF₃, also give singlet resonances but in different, often well-resolved, chemical shift regions.
The primary reason for these differences lies in the electronegativity of the atom attached to the -CF₃ group. The highly electronegative oxygen atom in -OCF₃ shields the fluorine nuclei more effectively than the less electronegative carbon in an Ar-CF₃ group or the sulfur in an Ar-SCF₃ group. This leads to the characteristic upfield position of the -OCF₃ signal.
The following table summarizes the typical ¹⁹F NMR chemical shift ranges for these common groups, providing a clear guide for differentiation.
Functional Group
Typical ¹⁹F Chemical Shift Range (δ, ppm vs. CFCl₃)
Rationale for Shift Position
Aryl-OCF₃
-56 to -60
Strong shielding from the highly electronegative oxygen atom.
Aryl-SCF₃
-40 to -45
Less shielding from the sulfur atom compared to oxygen.
Aryl-SO₂CF₃
-60 to -65
The strongly electron-withdrawing sulfonyl group influences the shift.
Aryl-CF₃
-60 to -65
Directly attached to the aromatic ring, its shift is highly sensitive to ring substituents.
Aliphatic-CF₃
-55 to -90
Broad range depending on the electronic nature of the attached aliphatic structure.
Note: These ranges are approximate and can vary based on the specific electronic and steric environment of the molecule.[8]
A Self-Validating Experimental Protocol
This protocol is designed not just to acquire data, but to build a self-validating case for the presence and purity of the trifluoromethoxy group.
Diagram: Experimental Workflow for -OCF₃ Validation
Caption: High-level workflow for ¹⁹F NMR analysis.
Step-by-Step Methodology
Sample Preparation & Standard Selection (The Foundation of Accuracy)
Solvent Choice: Dissolve approximately 5-10 mg of your compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the self-validation step, prepare a second sample in a solvent of differing polarity.
The Internal Standard: This is non-negotiable for accurate and reproducible chemical shift reporting. An ideal internal standard has a single, sharp resonance that does not overlap with any analyte signals. While CFCl₃ is the ultimate reference (δ = 0.00 ppm), it is volatile and not always practical.
Why it's critical: Instrument reference frequencies can drift. An internal standard co-experiences the exact same magnetic environment as your analyte, providing a stable, relative anchor point for your chemical shifts. Choose a standard whose signal is well-separated from your expected -OCF₃ signal.
NMR Instrument Setup & Acquisition (Clean Data In)
Basic Parameters: Use a standard, single-pulse experiment.
Relaxation Delay (D1): For quantitative analysis (e.g., purity assessment), a sufficiently long D1 (e.g., 5 times the longest T₁ relaxation time) is essential to ensure full relaxation of the nuclei between pulses. For simple validation, a default D1 of 1-2 seconds is often sufficient.
Proton Decoupling: The -OCF₃ group has no directly attached protons, so long-range ¹H-¹⁹F coupling is usually negligible. However, applying broadband proton decoupling can sometimes narrow the signal by removing very small long-range couplings, resulting in sharper lines.[5] For routine validation, it is often not required.
Data Processing & Interpretation (The Validation Logic)
Process the spectrum with standard Fourier transformation, phasing, and baseline correction.
Calibrate the spectrum by setting the chemical shift of your internal standard to its known literature value.
A Comparative Analysis of the Biological Activities of 4-Trifluoromethoxyphenylguanidine and 4-Chlorophenylguanidine
A Technical Guide for Researchers in Drug Discovery and Development Introduction The guanidinium group is a key pharmacophore in a multitude of biologically active compounds, prized for its ability to engage in crucial h...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The guanidinium group is a key pharmacophore in a multitude of biologically active compounds, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Phenylguanidines, in particular, have emerged as a versatile scaffold for the development of therapeutics targeting a range of enzymes and receptors. The nature and position of substituents on the phenyl ring play a critical role in defining the potency and selectivity of these compounds. This guide provides a detailed comparative analysis of two such analogs: 4-trifluoromethoxyphenylguanidine (4-OCF3 phenylguanidine) and 4-chlorophenylguanidine (4-Cl phenylguanidine).
While extensive experimental data exists for the biological activities of 4-chlorophenylguanidine, the pharmacological profile of its 4-trifluoromethoxy counterpart is less defined in publicly available literature. Therefore, this guide will present a comprehensive overview of the known biological targets and activities of 4-Cl phenylguanidine, supported by experimental data. Subsequently, we will leverage established structure-activity relationship (SAR) principles to provide an informed perspective on the anticipated biological activities of 4-OCF3 phenylguanidine. This comparative approach aims to equip researchers with the foundational knowledge to guide future experimental design and drug discovery efforts centered on these promising scaffolds.
Chemical Structures
Compound
Structure
4-Trifluoromethoxyphenylguanidine
4-Chlorophenylguanidine
Comparative Biological Activity
This section details the known biological activities of 4-chlorophenylguanidine and provides a predictive analysis for 4-trifluoromethoxyphenylguanidine based on SAR principles.
4-Chlorophenylguanidine: A Profile of Known Activities
Experimental evidence has established 4-chlorophenylguanidine as a modulator of several key biological targets.
4-Chlorophenylguanidine is a potent inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and tissue remodeling.[2][3][4] Quantitative structure-activity relationship (QSAR) analyses of substituted phenylguanidines have demonstrated the importance of the phenylguanidine moiety for binding to the S1 pocket of uPA.[3][5]
Experimental Data:
A study by Yang et al. (1990) reported a Ki value of 6.07 μM for the inhibition of urokinase by 4-chlorophenylguanidine.[6] This inhibitory activity highlights its potential as a lead compound for the development of anti-cancer therapeutics.
2. Acid-Sensing Ion Channel 3 (ASIC3) Modulation:
4-Chlorophenylguanidine acts as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[7][8] ASICs are proton-gated cation channels involved in pain perception, and their modulation presents a therapeutic avenue for managing pain. 4-CPG has been shown to enhance the pH sensitivity of ASIC3.[9]
4-Trifluoromethoxyphenylguanidine: A Predictive Profile
1. Potential for Urokinase Inhibition:
The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent. In the context of uPA inhibition by phenylguanidines, the electronic properties of the para-substituent can influence binding affinity. While a direct comparison is not available, the electron-withdrawing nature of the -OCF3 group, similar to the -Cl group, suggests that 4-OCF3 phenylguanidine may also exhibit inhibitory activity against uPA. However, the increased steric bulk of the -OCF3 group compared to the -Cl atom could impact its fit within the S1 pocket of the enzyme, potentially altering its potency. Further experimental validation is required to confirm this hypothesis.
2. Predicted Modulation of ASIC3:
The SAR for guanidine-containing modulators of ASICs is complex.[10][11][12] The interaction is influenced by both the guanidinium headgroup and the nature of the aromatic substituent. Given that 4-chlorophenylguanidine is a positive allosteric modulator, it is plausible that 4-trifluoromethoxyphenylguanidine could also interact with ASIC3. The trifluoromethoxy group's electronic and steric properties would likely influence the nature and potency of this interaction, potentially leading to either enhanced or diminished modulatory effects compared to the chloro-analog.
3. Potential for Anti-Proliferative Activity:
A study on a series of 4-trifluoromethoxy proguanil derivatives, which are biguanides structurally related to guanidines, demonstrated significant anti-proliferative activity against various cancer cell lines.[10] This finding suggests that the 4-trifluoromethoxyphenyl moiety can be a valuable component in the design of anti-cancer agents. It is therefore reasonable to hypothesize that 4-OCF3 phenylguanidine may also possess anti-proliferative properties.
To facilitate further research and direct comparison, this section provides detailed methodologies for key assays.
Urokinase Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for measuring uPA activity.[12]
Principle:
The assay measures the cleavage of a fluorogenic uPA substrate. The resulting increase in fluorescence is proportional to the enzyme's activity. The inhibitory potential of a compound is determined by its ability to reduce this fluorescence signal.
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO).
Add 25 µL of the uPA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
Determine the percent inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the fluorogenic urokinase inhibition assay.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells.[1][13]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Test compounds (4-OCF3 and 4-Cl phenylguanidine) dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear microplate
Microplate reader (absorbance at ~570 nm)
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
The uPA system plays a pivotal role in cancer cell invasion and metastasis. uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate certain matrix metalloproteinases (MMPs), facilitating tumor cell invasion.
Caption: The uPA signaling pathway and the inhibitory role of phenylguanidines.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4-chlorophenylguanidine and 4-trifluoromethoxyphenylguanidine. While 4-chlorophenylguanidine is a well-characterized inhibitor of uPA and a modulator of ASIC3, the biological profile of 4-trifluoromethoxyphenylguanidine remains largely unexplored. Based on structure-activity relationships, it is hypothesized that 4-OCF3 phenylguanidine may also exhibit uPA inhibition and ASIC3 modulation, in addition to potential anti-proliferative effects.
The introduction of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which could translate to improved pharmacokinetic and pharmacodynamic properties for 4-OCF3 phenylguanidine compared to its chloro-analog.[14]
Future research should focus on the direct experimental evaluation of 4-trifluoromethoxyphenylguanidine in a panel of biological assays, including those detailed in this guide. Such studies are crucial to validate the predicted activities and to fully elucidate the therapeutic potential of this compound. A head-to-head comparison with 4-chlorophenylguanidine will provide valuable insights into the influence of the 4-OCF3 substituent on the biological activity of the phenylguanidine scaffold and will undoubtedly contribute to the rational design of novel and more effective therapeutic agents.
References
Yang, H., Henkin, J., & Kim, K. H. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. Journal of Medicinal Chemistry, 33(11), 2956–2961. [Link]
Sperl, S., Jacob, U., Arroyo de Prada, N., Stürzebecher, J., Wilhelm, O. G., Bode, W., Magdolen, V., Huber, R., & Moroder, L. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5113–5118. [Link]
Sperl, S., Jacob, U., Arroyo de Prada, N., Stürzebecher, J., Wilhelm, O. G., Bode, W., Magdolen, V., Huber, R., & Moroder, L. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Academia.edu. [Link]
Yang, H., Henkin, J., Kim, K. H., & Greer, J. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. PubMed. [Link]
Agharkar, A., & Gonzales, E. B. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences, 133(3), 184–188. [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, H. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5823. [Link]
Marques dos Santos, M., Fabbri, M., Faria, M., La Spina, R., Juraske, R., Hollender, J., & Snyder, S. A. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Journal of Hazardous Materials, 437, 129114. [Link]
Kudryavtsev, D. S., Grishin, A. A., Stepanenko, V. N., & Krishtal, O. A. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]
Kraehenbuehl, R., Al-Obeidi, F., & Liechti, S. (2018). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. ACS Chemical Neuroscience, 9(8), 2196–2206. [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & El-Sayed, M. A. (2021). Antiproliferative activities of the synthesized compounds against fou. ResearchGate. [Link]
Berlinck, R. G. S., & de Souza, A. C. B. (2014). Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. PLOS ONE, 9(5), e97742. [Link]
Zanon, J., & La-Venia, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Lee, J.-Y., Kim, Y.-J., & Park, S.-J. (2021). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial cells at a specific range of concentrations. ResearchGate. [Link]
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent. [Link]
Liger, D. (2020). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??. ResearchGate. [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, H. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. MDPI. [Link]
Lee, J.-Y., Kim, Y.-J., & Park, S.-J. (2021). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial cells at a specific range of concentrations. ResearchGate. [Link]
Lindgren, D., & Sjögren, H. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. BMC Cancer, 23(1), 743. [Link]
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